Azido-PEG2-C1-Boc
説明
Structure
3D Structure
特性
IUPAC Name |
tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLXAHQRLHPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architect's Molecule: A Technical Guide to Azido-PEG2-C1-Boc in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of modern chemical biology and drug discovery, precision and modularity are paramount. Among the vast toolkit of chemical probes and linkers, Azido-PEG2-C1-Boc has emerged as a versatile and powerful building block. This heterobifunctional linker is meticulously designed to bridge molecules of interest, enabling researchers to construct complex and highly functionalized biomolecular conjugates and targeted therapeutics. Its unique architecture, featuring an azide group for bioorthogonal "click" chemistry, a hydrophilic polyethylene glycol (PEG) spacer, a short carbon chain, and a Boc-protected amine, offers a strategic advantage in a variety of research applications.
This technical guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in broader bioconjugation strategies. We will delve into the underlying chemical principles, present illustrative quantitative data, and provide detailed experimental protocols to empower researchers in their scientific endeavors.
Core Applications of this compound
The utility of this compound stems from its distinct functional ends, which allow for a stepwise and controlled approach to molecular assembly.
-
The Azide Handle for "Click" Chemistry: The terminal azide group (N₃) is the cornerstone of this linker's functionality. It serves as a reactant in the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] These "click" reactions are prized for their high yields, specificity, and compatibility with a wide range of functional groups, making them ideal for conjugating the linker to molecules bearing an alkyne group.
-
The Boc-Protected Amine: The other end of the molecule features a primary amine protected by a tert-Butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions to reveal a nucleophilic amine. This amine can then be used to form stable amide bonds with carboxylic acids, activated esters, or other electrophilic partners. This functionality is crucial for attaching the linker to a second molecule of interest, such as a ligand for a target protein or an E3 ubiquitin ligase.
-
The PEG2 Spacer: The short diethylene glycol (PEG2) spacer imparts hydrophilicity to the linker and the resulting conjugate. This can improve the solubility and pharmacokinetic properties of the final molecule, which is particularly important in drug development. The defined length of the PEG spacer also provides precise spatial control between the two conjugated molecules.
This compound in PROTAC Synthesis
PROTACs are revolutionary therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] These chimeric molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical component that dictates the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.
This compound is an ideal tool for constructing PROTACs due to its modular nature. A common strategy involves a convergent synthesis where the target protein ligand is functionalized with an alkyne, and the E3 ligase ligand is functionalized with the this compound linker (or vice versa). The two fragments are then joined using click chemistry.
Illustrative Data for a Hypothetical PROTAC
The following table summarizes hypothetical quantitative data for a series of PROTACs targeting a kinase, where the linker length is varied. This data illustrates the critical role of the linker in determining the degradation efficiency. While not specific to this compound, it represents the type of data generated in PROTAC development.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | Target Binding Affinity (Kᵢ, nM) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Azido-PEG1-C1 | ~10 | 50 | 500 | 75 |
| PROTAC-2 (Illustrative) | Azido-PEG2-C1 | ~13 | 55 | 50 | 95 |
| PROTAC-3 | Azido-PEG3-C1 | ~16 | 60 | 150 | 85 |
| PROTAC-4 | Azido-PEG4-C1 | ~19 | 65 | 400 | 80 |
-
Kᵢ: Inhibitory constant, a measure of binding affinity to the target protein.
-
DC₅₀: Concentration required to degrade 50% of the target protein.
-
Dₘₐₓ: Maximum percentage of protein degradation achieved.
This illustrative data highlights how a linker with optimal length and composition (as represented by PROTAC-2) can significantly enhance the degradation potency (lower DC₅₀) and efficacy (higher Dₘₐₓ).
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on established methods for similar azide-PEG linkers and should be optimized for specific applications.
Protocol 1: Deprotection of the Boc Group
-
Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Remove the TFA and solvent under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., triethylamine or DIPEA).
Protocol 2: Amide Coupling to an E3 Ligase Ligand
-
Activation of Carboxylic Acid: Dissolve the E3 ligase ligand containing a carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Coupling Reaction: Add a solution of the deprotected Azido-PEG2-C1-amine to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the azide-functionalized E3 ligase ligand by column chromatography.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a reaction vessel, dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand (from Protocol 2) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Catalyst Addition: Add a copper(II) sulfate (CuSO₄) solution and a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ. A copper ligand like TBTA can be added to stabilize the Cu(I) catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor by LC-MS.
-
Purification: Once the reaction is complete, purify the final PROTAC conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Pathways
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
References
Azido-PEG2-C1-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG2-C1-Boc. This heterobifunctional linker is a valuable tool in the fields of bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound, with the systematic IUPAC name tert-butyl (1-azido-3,6-dioxaoctan-8-yl)carbamate, is a polyethylene glycol (PEG)-based linker. Its structure incorporates three key functional components:
-
An azide group (-N₃) , which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation to molecules containing a terminal alkyne.
-
A short diethylene glycol (PEG2) spacer , which enhances the solubility of the molecule and its conjugates in aqueous media. The PEG spacer also provides flexibility and optimal spatial orientation between conjugated molecules.
-
A tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) , a common protecting group for amines. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation.
The chemical structure of this compound is illustrated below:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others such as density, melting point, and boiling point are not consistently reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 251564-45-1 | N/A |
| Molecular Formula | C₁₀H₁₉N₃O₄ | N/A |
| Molecular Weight | 245.28 g/mol | N/A |
| Appearance | Liquid | [1] |
| Purity | Typically >97% | [1] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [2] |
| Storage Conditions | -20°C, sealed, dry | [3] |
| SMILES | CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-] | [4] |
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a versatile reagent in several areas of research and development:
-
PROTAC Synthesis: This is a primary application where the linker connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The azide group allows for the initial attachment of the warhead via click chemistry. Subsequent deprotection of the Boc group reveals an amine for the attachment of the E3 ligase ligand. The PEG spacer helps to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for targeted protein degradation.[4][5]
-
Antibody-Drug Conjugate (ADC) Development: While less common than for PROTACs, this linker can be used in the construction of ADCs. The azide can be used to attach a cytotoxic payload, and the deprotected amine can be conjugated to the antibody, often through surface-exposed lysine residues.
-
Bioconjugation and Chemical Biology: The azide and protected amine functionalities allow for the sequential and orthogonal labeling of biomolecules such as peptides, proteins, and nucleic acids. This is useful for creating fluorescent probes, affinity labels, and other tools for studying biological processes.
Experimental Protocols
The following are detailed, generalized protocols for the key chemical transformations involving this compound. Optimization of these protocols may be necessary for specific substrates and applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO, water, or a mixture)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the THPTA ligand in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Dissolve this compound and the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or a buffered aqueous solution).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound.
-
Add the THPTA ligand solution to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ solution to the reaction mixture (typically 0.1 equivalents).
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically 0.5-1.0 equivalents). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by standard methods such as column chromatography, HPLC, or precipitation.
-
Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group to yield a free primary amine.[3]
Materials:
-
Boc-protected substrate (the product from the CuAAC reaction)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether, cold (for precipitation)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5 M.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of TFA:
-
Slowly add TFA to the stirred solution. A common condition is to use a 25-50% solution of TFA in DCM (v/v).
-
Caution: TFA is highly corrosive and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment. The reaction generates gas (isobutylene and carbon dioxide) and should not be performed in a sealed container.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature. The deprotection is typically complete within 30 minutes to 2 hours.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with DCM or toluene can help to remove residual TFA.
-
The resulting product is the amine as its trifluoroacetate salt.
-
-
Neutralization (Optional):
-
If the free amine is required, the TFA salt can be neutralized. Dissolve the crude salt in a suitable solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) or pass it through a basic ion-exchange resin.
-
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis of a PROTAC using this compound and the mechanism of Boc deprotection.
Caption: PROTAC synthesis workflow using this compound.
Caption: Mechanism of TFA-mediated Boc deprotection.[3]
References
- 1. tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, CasNo.642091-68-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG2-C1-Boc
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG2-C1-Boc, a heterobifunctional linker valuable for researchers, scientists, and professionals in drug development. The document outlines a robust synthetic pathway, detailed experimental protocols, and methods for purification and characterization.
Introduction
This compound, also known as Boc-NH-PEG2-CH2-N3, is a versatile chemical tool widely employed in bioconjugation and medicinal chemistry. Its structure incorporates three key functional elements:
-
A Boc-protected amine: This protecting group allows for the selective deprotection and subsequent conjugation of the terminal amine under acidic conditions.
-
A hydrophilic di-ethylene glycol (PEG2) spacer: The PEG linker enhances solubility in aqueous media, a crucial property for biological applications.
-
A terminal azide group: The azide moiety enables highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the stable ligation to alkyne-containing molecules.
This unique combination of functionalities makes this compound an ideal linker for the development of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutic agents.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available precursor, Boc-NH-PEG2-OH . The synthetic strategy involves the conversion of the terminal hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide salt.
A common and effective approach is the mesylation of the alcohol, followed by azidation. This pathway is known for its high efficiency and the relative stability of the intermediates.
Chemical Transformation Diagram
Caption: Chemical transformation pathway for this compound synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of azido-terminated PEG compounds.[1]
Step 1: Synthesis of Boc-NH-PEG2-OMs (Mesylate Intermediate)
Materials:
-
Boc-NH-PEG2-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N), distilled
-
Mesyl Chloride (MsCl), distilled
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Diethyl ether (Et2O)
Procedure:
-
Dissolve Boc-NH-PEG2-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise to the stirred solution.
-
Slowly add mesyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG2-OMs. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Boc-NH-PEG2-OMs (from Step 1)
-
Sodium Azide (NaN3)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Diethyl ether (Et2O) or Hexanes
Procedure:
-
Dissolve the crude Boc-NH-PEG2-OMs (1 equivalent) in anhydrous DMF or ethanol in a round-bottom flask.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water and brine to remove excess sodium azide and DMF.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound is typically purified by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or solid.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 251564-45-1 | [2] |
| Molecular Formula | C10H19N3O4 | [2] |
| Molecular Weight | 245.28 g/mol | [3] |
| Appearance | Colorless to pale yellow oil or solid | |
| Purity | >95% (typically) | |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate | |
| Storage Conditions | -20°C, sealed, dry | [3] |
Typical Reaction Parameters and Yields
| Step | Reactants | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Mesylation | Boc-NH-PEG2-OH, MsCl, Et3N | DCM | 0 °C to RT | 2-4 | >90 |
| Azidation | Boc-NH-PEG2-OMs, NaN3 | DMF | 60-80 °C | 12-24 | 80-95 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the azide group.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
The synthesis and purification of this compound can be reliably achieved through a two-step process involving mesylation and azidation of a commercially available precursor. The detailed protocols and purification methods provided in this guide offer a clear pathway for obtaining this valuable bifunctional linker in high purity and yield, facilitating its application in advanced drug discovery and bioconjugation studies.
References
An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG2-C1-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action and applications of Azido-PEG2-C1-Boc, a heterobifunctional linker widely employed in bioconjugation. This linker is a valuable tool for covalently attaching molecules to biomolecules, such as proteins, peptides, and nucleic acids, with high specificity and efficiency. Its unique structure, featuring a bioorthogonal azide group, a flexible polyethylene glycol (PEG) spacer, and a Boc-protected amine, enables a versatile, two-step conjugation strategy. This guide will delve into the core chemical principles, provide quantitative data, detail experimental protocols, and illustrate key processes with diagrams to empower researchers in their bioconjugation endeavors, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Core Principles and Mechanism of Action
This compound is a molecule meticulously designed for controlled and specific bioconjugation. Its mechanism of action is rooted in the distinct functionalities of its three key components: the azide group, the PEG linker, and the Boc-protected amine. The general structure of a closely related analog, Azido-PEG2-Boc Amine, is presented below, which will be used as a representative structure for the purpose of this guide.
Chemical Structure of a Representative Analog (Azido-PEG2-Boc Amine)
Caption: Chemical structure of Azido-PEG2-Boc Amine.
The Azide Group: A Gateway to "Click Chemistry"
The terminal azide group (N₃) is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups. This allows for highly specific ligation reactions in complex biological mixtures. The azide group participates in so-called "click chemistry" reactions, which are characterized by their high yields, mild reaction conditions, and stereospecificity. Two primary forms of azide-alkyne cycloaddition are employed in conjunction with this linker:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between the azide and a terminal alkyne, forming a stable 1,4-disubstituted triazole linkage.[1][2] CuAAC is highly efficient and offers rapid reaction kinetics.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[3][4] The high ring strain of the cyclooctyne provides the driving force for the reaction, obviating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.[3]
The PEG2 Linker: Enhancing Physicochemical Properties
The diethylene glycol (PEG2) spacer serves several crucial functions in bioconjugation:
-
Increased Hydrophilicity: The PEG linker enhances the water solubility of the molecule and the resulting bioconjugate, which is often critical for biological applications.
-
Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules.
-
Flexibility and Spacer Arm: The PEG chain provides a flexible spacer that can reduce steric hindrance between the conjugated molecules, allowing them to maintain their native conformations and biological activities.
The Boc-Protected Amine: A Controllable Conjugation Point
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[5] This allows for a two-step conjugation strategy:
-
The azide end of the linker is first reacted with an alkyne- or cyclooctyne-modified molecule.
-
The Boc group is then deprotected to reveal a primary amine, which can be subsequently conjugated to another molecule, for example, through an amide bond formation with a carboxylic acid or an activated ester.
This orthogonal protection strategy provides precise control over the assembly of complex bioconjugates.
Application in PROTAC Development
A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker plays a critical role in PROTAC design, as its length and composition can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the efficiency of protein degradation.[7]
PROTAC Mechanism of Action
The mechanism of PROTAC-mediated protein degradation can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase, now in close proximity to the target protein, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released and can participate in another cycle of protein degradation.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data
The efficiency of bioconjugation reactions is critical for their successful application. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions, which are the primary conjugation methods for the azide moiety of this compound.
Table 1: Quantitative Yields of CuAAC Reactions with PEG Linkers
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| Alkyne-modified Oligonucleotide | PEG-Azide | CuSO₄ / Sodium Ascorbate | Water/DMSO | >95% | [2] |
| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | Quantitative | [8] |
| Propargyl-functionalized Polymer | Azido-coumarin | CuSO₄ / Sodium Ascorbate | THF | 73% | [9] |
| Biotin-PEG-Alkyne | Azido-functionalized molecule | CuSO₄ / Sodium Ascorbate | Water/t-BuOH | Nearly Quantitative | [10] |
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Substrate | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | Acetonitrile | 0.88 | [11] |
| BCN | Benzyl Azide | Acetonitrile | 0.11 | [12] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | [13] |
| Sulfo DBCO-amine | Model Azides | Various Buffers | 0.27 - 1.22 | [13] |
Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation strategy using this compound. Optimization may be required for specific applications.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Add toluene to the residue and evaporate again (repeat 3 times) to ensure complete removal of residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.
Caption: Experimental workflow for Boc deprotection.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized PEG linker to an alkyne-containing biomolecule.
Materials:
-
Azide-functionalized PEG linker (from Protocol 1)
-
Alkyne-containing biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA or TBTA ligand stock solution (e.g., 50 mM in DMSO or water)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare a solution of the alkyne-containing biomolecule in an amine-free buffer.
-
Add the azide-functionalized PEG linker to the biomolecule solution (typically a 2- to 10-fold molar excess).
-
In a separate tube, premix the CuSO₄ and ligand solutions. For example, mix 1 volume of 20 mM CuSO₄ with 2.5 volumes of 50 mM THPTA.
-
Add the premixed copper/ligand solution to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the bioconjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography) to remove excess reagents and the copper catalyst.
Caption: Experimental workflow for CuAAC bioconjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide-functionalized PEG linker to a biomolecule modified with a strained cyclooctyne (e.g., DBCO).
Materials:
-
Azide-functionalized PEG linker (from Protocol 1)
-
DBCO- or BCN-containing biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare a solution of the cyclooctyne-modified biomolecule in the reaction buffer.
-
Add the azide-functionalized PEG linker to the biomolecule solution (typically a 1.5- to 5-fold molar excess).
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress if necessary using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the bioconjugate using a suitable method to remove the excess linker.
Caption: Experimental workflow for SPAAC bioconjugation.
Conclusion
This compound is a highly versatile and powerful tool for bioconjugation, enabling the precise and controlled assembly of complex biomolecular architectures. Its mechanism of action, leveraging the orthogonality of click chemistry and the strategic use of a Boc-protected amine, provides researchers with a robust platform for a wide range of applications, from fluorescent labeling to the development of innovative therapeutics like PROTACs. By understanding the core principles, quantitative aspects, and experimental protocols outlined in this guide, researchers can effectively harness the potential of this linker to advance their scientific and drug development goals.
References
- 1. interchim.fr [interchim.fr]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Solubility Profile of Azido-PEG2-C1-Boc: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG2-C1-Boc, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. This document is intended for researchers, scientists, and drug development professionals, offering a predictive analysis of solubility in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.
Core Concepts and Predictive Solubility Analysis
This compound, also known as tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate, possesses distinct structural features that govern its solubility. The molecule's behavior in different solvents is a function of its constituent parts: the azide group, the polyethylene glycol (PEG) linker, and the tert-butyloxycarbonyl (Boc) protecting group.
-
Azide Group: A polar functional group that can participate in hydrogen bonding.
-
PEG Linker (PEG2): The two ethylene glycol units significantly enhance hydrophilicity and flexibility, promoting solubility in a wide range of both polar and non-polar organic solvents.[1][2] The ether oxygens can act as hydrogen bond acceptors.
-
C1-Boc Group: The tert-butyloxycarbonyl group is a bulky, non-polar moiety that contributes to solubility in lipophilic organic solvents.[2]
Based on the solubility of structurally analogous PEGylated molecules, a high degree of solubility in common polar aprotic and chlorinated organic solvents can be anticipated for this compound.
Inferred Solubility Data
While direct quantitative solubility data for this compound is limited in publicly available literature, the solubility of closely related compounds provides a strong basis for prediction. The following table summarizes the known solubility of structurally similar molecules.
| Solvent | Classification | Predicted Solubility of this compound | Rationale / Supporting Data for Analogous Compounds |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | t-boc-N-amido-PEG5-Azide and N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester are soluble in DMSO.[1][3] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | t-boc-N-amido-PEG5-Azide and N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester are soluble in DMF.[1][3] |
| Dichloromethane (DCM) | Chlorinated | Soluble | t-boc-N-amido-PEG5-Azide and N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester are soluble in DCM.[1][3] |
| Chloroform | Chlorinated | Soluble | A related PEGylated compound is sparingly soluble in chloroform.[4] |
| Methanol | Polar Protic | Slightly Soluble to Soluble | A related PEGylated compound is slightly soluble in methanol.[4] N-Boc-1,3-propanediamine is miscible with methanol.[5] |
| Water | Aqueous | Sparingly Soluble to Insoluble | The hydrophobic Boc group may limit aqueous solubility. However, the PEG component in similar molecules can enhance aqueous solubility.[1] One vendor notes a solubility of <1mg/mL, though the solvent is unspecified.[6] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocol is recommended. This method is adapted from established procedures for determining the solubility of small molecules and PEGylated compounds.[2]
Objective: To determine the approximate solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound
-
Analytical balance
-
A set of appropriate solvents (e.g., DMSO, DMF, DCM, Chloroform, Methanol, Water)
-
Small volume vials (e.g., 1.5 mL or 2 mL) with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Syringes and syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a series of vials.
-
Add a known volume of the selected solvent to each vial (e.g., 0.5 mL).
-
Cap the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Phase Separation:
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 4. butyl glycol suppliers USA [americanchemicalsuppliers.com]
- 5. 75178-96-0 CAS MSDS (N-Boc-1,3-propanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mybiosource.com [mybiosource.com]
Technical Guide: Azido-PEG2-C1-Boc as a Heterobifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG2-C1-Boc, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, diagnostics, and therapeutic development. This document details its chemical properties, applications, and includes a general experimental protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.
Introduction
This compound, often referred to as Azido-PEG2-Boc Amine, is a versatile chemical tool designed for the covalent modification of biomolecules. Its structure incorporates three key functional elements:
-
An azide group (N₃) , which serves as a bioorthogonal handle for "click chemistry" reactions.
-
A polyethylene glycol (PEG) spacer (PEG2) , which enhances solubility and reduces steric hindrance.
-
A tert-butoxycarbonyl (Boc) protected amine , which provides a latent primary amine that can be deprotected for subsequent conjugation.
This unique combination of functionalities makes it an invaluable reagent for the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Molecular Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Synonym | Azido-PEG2-Boc Amine | [1] |
| Molecular Formula | C₁₁H₂₂N₄O₄ | [1] |
| Molecular Weight | 274.32 g/mol | [1] |
| CAS Number | 950683-55-3 | [1] |
| Purity | >96% | [1] |
| Appearance | (Not specified in search results) | |
| Solubility | Soluble in water, DMSO, DMF | [2] |
| Storage Conditions | -20°C | [2] |
Applications in Research and Drug Development
The bifunctional nature of this compound allows for a two-step, orthogonal approach to bioconjugation, granting researchers precise control over the assembly of complex molecular constructs.
Click Chemistry
The azide moiety of the linker is a key participant in click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage with alkyne-modified molecules under mild, aqueous conditions. This makes it ideal for conjugating a wide range of molecules, including fluorescent dyes, biotin, and other reporter groups, to biomolecules.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, PEG linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies. The PEG spacer in this compound can improve the solubility and stability of the final conjugate. The linker can be first attached to a drug molecule, and the azide group can then be used to conjugate it to an alkyne-modified antibody.
PROTACs and Protein Degraders
PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This compound provides a flexible and hydrophilic spacer that can be used to optimize the distance and orientation between the two ends of the PROTAC.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the conjugation of an alkyne-containing molecule to a biomolecule functionalized with this compound. Note: This is a general guideline, and optimization of reaction conditions (e.g., reagent concentrations, reaction time, and temperature) is recommended for each specific application.
Materials
-
Azide-functionalized biomolecule (prepared by reacting the biomolecule with this compound and subsequent deprotection of the Boc group if the amine is to be used for initial conjugation)
-
Alkyne-containing molecule (e.g., alkyne-modified dye, biotin, or drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer to a desired concentration.
-
Dissolve the alkyne-containing molecule in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 50 mM stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically a 1.1 to 1.5-fold molar excess of the alkyne).
-
Add the copper ligand to the mixture to a final concentration of 0.1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM. Gently vortex the mixture.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or spin desalting columns.
-
Logical Relationships and Workflows
The following diagrams illustrate the structure and a typical experimental workflow involving this compound.
Caption: Molecular components of this compound.
References
A Technical Guide to Azido-PEG2-C1-Boc: A Versatile Linker for Advanced Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azido-PEG2-C1-Boc, a bifunctional linker increasingly utilized in the fields of chemical biology and drug development. This document details its chemical properties, commercial availability, and core applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Experimental protocols and key technical data are presented to facilitate its practical application in the laboratory.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates three key chemical moieties: an azide group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This specific arrangement of functional groups makes it a valuable tool for covalently linking molecules of interest with precise control.
The azide group serves as a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the formation of stable triazole linkages under mild conditions.[3] The short PEG spacer enhances the solubility of the linker and the resulting conjugates in aqueous media, a crucial property for biological applications.[4] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for selective deprotection under acidic conditions, revealing a primary amine that can be used for subsequent conjugation reactions.[3]
The primary application of this compound and similar PEG-based linkers is in the construction of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][6][] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.[4][6]
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound and its derivatives. The table below summarizes the key specifications from various commercial sources. It is important to note that while the core structure is similar, variations in the linker length and attached functional groups are available to suit different research needs.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| TargetMol Chemicals Inc. | This compound | 251564-45-1 | C₁₀H₁₉N₃O₄ | 245.28 | >97% |
| Precise PEG | Azido-PEG2-Boc Amine | 950683-55-3 | C₁₁H₂₂N₄O₄ | 274.32 | >96% |
| Crsat | This compound | 251564-45-1 | C₁₀H₁₉N₃O₄ | 245.28 | 97% |
| Fluorochem | N-(Azido-PEG2)-N-Boc-PEG3-NHS ester | 2093153-85-4 | C₂₄H₄₁N₅O₁₁ | 575.616 | 97% |
| Precise PEG | Azido-PEG2-Boc-Hydrazide | 2100306-56-5 | C₁₂H₂₃N₅O₅ | 317.35 | >96% |
Experimental Protocols
The following protocols provide a general framework for the use of azido-PEG linkers in bioconjugation. Optimization of reaction conditions, such as molar excess of the linker, reaction time, and temperature, may be necessary for specific applications.
Protein Labeling with an Azido-PEG Linker via Amine Coupling
This protocol describes the initial step of introducing an azide group onto a protein by targeting primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester (a derivative of this compound with a reactive NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle shaking.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[2]
-
Purification: Remove the excess linker and quenching reagent by SEC or dialysis against a suitable buffer.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the conjugation of an azide-functionalized molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from section 3.1)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)
-
Copper(II) sulfate (CuSO₄) solution (50 mM in water)
-
Sodium ascorbate solution (50 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., TBTA) solution (10 mM in DMSO)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the alkyne-functionalized molecule.
-
Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the copper-chelating ligand in a 1:5 molar ratio.
-
Reaction Initiation: Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-100 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
Purification: Purify the final conjugate using SEC or dialysis to remove the catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is a copper-free click chemistry method that is suitable for in vivo applications.
Materials:
-
Azide-functionalized protein (from section 3.1)
-
Cyclooctyne-containing molecule (e.g., DBCO or BCN derivative)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reaction Setup: Combine the azide-functionalized protein with a 2- to 5-fold molar excess of the cyclooctyne-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne used.
-
Purification: Purify the final conjugate using SEC or dialysis to remove the unreacted cyclooctyne.
Visualizing the Role of this compound in PROTAC Assembly and Function
The following diagrams illustrate the general workflow for synthesizing a PROTAC using a bifunctional linker like this compound and the subsequent mechanism of action of the resulting PROTAC.
Caption: PROTAC Synthesis Workflow using this compound.
Caption: General Mechanism of PROTAC-mediated Protein Degradation.
Conclusion
This compound is a highly versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, commercial availability, and the robust chemistries it enables make it an ideal choice for the construction of complex biomolecules, particularly PROTACs. The ability to precisely control the linkage of different molecular entities through orthogonal reactions facilitates the development of novel therapeutics and research probes. The experimental protocols and technical data provided in this guide serve as a starting point for the successful implementation of this compound in a variety of research applications.
References
The Strategic Role of Azido-PEG2-C1-Boc in PROTAC Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two active domains—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—joined by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have gained prominence. This technical guide delves into the specific role and application of Azido-PEG2-C1-Boc, a versatile building block for constructing PROTACs with short PEGylated linkers.
Core Concepts: The Function of this compound as a PROTAC Linker
This compound is a bifunctional molecule featuring a two-unit polyethylene glycol (PEG2) chain. This short PEG linker imparts several desirable characteristics to a PROTAC molecule. The ether oxygens in the PEG chain enhance hydrophilicity, which can improve the solubility of often large and greasy PROTAC molecules. This increased solubility is crucial for administration and bioavailability. Furthermore, the flexibility of the PEG chain can be advantageous for the formation of a stable and productive ternary complex by allowing the warhead and E3 ligase ligand to adopt an optimal orientation.
The true utility of this compound in PROTAC synthesis lies in its terminal functional groups: an azide (N3) and a Boc-protected carboxylic acid. This orthogonal design allows for a modular and efficient assembly of the final PROTAC molecule. The azide group is a key component for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the late-stage connection of complex molecular fragments. The Boc-protected carboxylic acid provides a handle for standard amide bond formation after deprotection.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can result in a less stable complex and reduced degradation efficiency. The following table provides illustrative data on how varying PEG linker lengths can impact the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting Bruton's tyrosine kinase (BTK).
| Degrader | Linker Composition | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| Degrader A | Short PEG Linker (e.g., PEG2) | BTK | Pomalidomide | ~10-50 | >85 |
| Degrader B | Medium PEG Linker (e.g., PEG4) | BTK | Pomalidomide | ~1-10 | >90 |
| Degrader C | Long PEG Linker (e.g., PEG8) | BTK | Pomalidomide | ~50-100 | <80 |
Note: This data is illustrative and serves to demonstrate the general trend of how linker length can influence PROTAC efficacy. The optimal linker length is highly dependent on the specific biological system.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. Below are generalized protocols for the key steps.
Protocol 1: Amide Coupling of this compound to an E3 Ligase Ligand
This protocol describes the coupling of the carboxylic acid end of the linker to an amine-functionalized E3 ligase ligand (e.g., pomalidomide).
Materials:
-
Amine-functionalized E3 ligase ligand
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling:
-
Under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and the deprotected Azido-PEG2-C1-amine salt (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3-4 equivalents) to neutralize the amine salt and basify the reaction mixture.
-
Add HATU (1.2 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting azide-functionalized E3 ligase ligand-linker conjugate by flash column chromatography.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to connect the azide-functionalized intermediate from Protocol 1 with an alkyne-functionalized POI ligand.
Materials:
-
Azide-functionalized E3 ligase ligand-linker conjugate
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of t-butanol and water, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide-functionalized E3 ligase ligand-linker conjugate (1 equivalent) and the alkyne-functionalized POI ligand (1 equivalent) in the chosen solvent system.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Catalyst Addition:
-
Prepare fresh aqueous solutions of CuSO4·5H2O (e.g., 0.1 M) and sodium ascorbate (e.g., 1 M).
-
To the reaction mixture, add the sodium ascorbate solution (e.g., 0.5-1 equivalent) followed by the CuSO4·5H2O solution (e.g., 0.1-0.2 equivalents).
-
-
Reaction and Workup:
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by LC-MS.
-
Once complete, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the final PROTAC product by preparative HPLC to obtain the high-purity compound for biological evaluation.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 3: Western Blot Analysis for PROTAC-Induced Protein Degradation
This protocol outlines the determination of DC50 and Dmax values for a synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Experimental workflow for Western Blot analysis.
Methodological & Application
Application Notes and Protocols for Azido-PEG2-C1-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development and chemical biology. The introduction of bioorthogonal handles, such as azides, allows for the precise conjugation of various moieties, including imaging agents, polyethylene glycol (PEG) chains for improved pharmacokinetics, and targeting ligands. Azido-PEG2-C1-Boc is a valuable reagent for introducing a short, hydrophilic PEG spacer terminating in an azide group at the N-terminus of a peptide. This application note provides a detailed protocol for the use of this compound in solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy.
The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the straightforward and efficient labeling and modification of peptides.[1][2] The incorporation of a PEG spacer can enhance the solubility and bioavailability of the final peptide conjugate.[3]
Core Principles
The synthesis is performed on a solid support, typically a resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple washing steps.[4][5] The Boc protecting group is used for the temporary protection of the α-amino groups of the amino acids and the N-terminus of the growing peptide chain. This group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), at each step of the synthesis. Side-chain functional groups of the amino acids are protected with more acid-stable protecting groups, which are removed at the final cleavage step.[4]
The general workflow for incorporating this compound involves the standard stepwise assembly of the peptide chain on the resin, followed by the coupling of the this compound reagent to the deprotected N-terminus of the peptide-resin. Finally, the peptide is cleaved from the resin and all protecting groups are removed.
Data Presentation
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating this compound. These values are representative and can vary depending on the peptide sequence and specific reaction conditions.
| Parameter | Boc-SPPS with this compound | Reference/Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Typical for standard peptide synthesis resins. |
| Coupling Reagent | HBTU/HATU or DIC/HOBt | Common and efficient coupling reagents.[6] |
| Coupling Time | 1 - 2 hours per amino acid | Standard coupling time for Boc-SPPS.[5] |
| Boc Deprotection Reagent | 50% TFA in DCM | Standard reagent for Boc group removal. |
| Deprotection Time | 20 - 30 minutes | Sufficient for complete Boc removal.[5] |
| Final Cleavage Reagent | Anhydrous HF or TFMSA | Strong acids for cleavage from the resin.[7] |
| Cleavage Time | ~1 hour | Dependent on the specific cleavage cocktail.[5] |
| Crude Purity (Typical) | >70% | Sequence-dependent.[5][8] |
| Overall Yield (Typical) | Highly sequence-dependent | Influenced by peptide length and sequence.[5] |
Experimental Protocols
Materials and Reagents
-
Resin: Merrifield resin or MBHA resin (for peptide amides) with a substitution level of 0.5-1.0 mmol/g.
-
Boc-protected amino acids: Standard side-chain protected Boc-amino acids.
-
This compound
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Methanol (MeOH).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).
-
Base: Diisopropylethylamine (DIEA).
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 5% (v/v) DIEA in DCM.
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS).
-
Washing Solvents: DCM, DMF, MeOH.
-
Ether: Cold diethyl ether or methyl tert-butyl ether for precipitation.
Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol describes the manual synthesis of a peptide on a solid support.
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (if not pre-loaded):
-
If using Merrifield resin, the first Boc-amino acid is typically attached as a cesium salt.
-
For MBHA resin, the first amino acid is coupled using standard coupling protocols.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add the deprotection reagent (50% TFA in DCM) and agitate for 30 minutes.
-
Drain the reagent and wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with the neutralization reagent (5% DIEA in DCM) for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM and then DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test (for primary amines) or a Chloranil test (for secondary amines).
-
If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 3-5 for each amino acid in the sequence.
Protocol 2: Coupling of this compound
This step is performed after the final amino acid of the peptide sequence has been coupled and its N-terminal Boc group has been removed.
-
Final Boc Deprotection: Perform the Boc deprotection (Protocol 1, step 3) and neutralization (Protocol 1, step 4) on the N-terminal amino acid of the peptide-resin.
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF, followed by DCM and MeOH.
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail (e.g., Reagent B) to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether.
-
Lyophilize the crude peptide to obtain a fluffy white powder.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry.
-
Visualizations
Caption: Workflow for SPPS with N-terminal Azido-PEGylation.
References
Application Notes and Protocols for Azido-PEG2-C1-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects these two components is critical to the overall efficacy, stability, and safety of the ADC. Azido-PEG2-C1-Boc is a heterobifunctional linker that offers a versatile platform for ADC development.
This linker possesses two key functionalities:
-
An azide group (N₃) for highly specific and efficient conjugation to an alkyne-modified antibody via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
-
A Boc-protected amine on a single carbon unit (-CH₂-NHBoc) , which, after deprotection, provides a primary amine for stable amide bond formation with a payload molecule.
The short di-ethylene glycol (PEG2) spacer enhances the hydrophilicity of the linker-payload complex, which can improve the solubility and reduce aggregation of the final ADC, potentially leading to improved pharmacokinetics and a wider therapeutic window.[1][2] The use of monodisperse PEG linkers, like the PEG2 unit in this linker, is crucial for producing homogeneous ADCs with consistent drug-to-antibody ratios (DARs).[3]
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Data Presentation
The inclusion of a PEG linker, even a short one like PEG2, can influence the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize expected trends based on data from ADCs with varying PEG linker lengths.
Table 1: Expected Impact of PEG2 Linker on ADC Physicochemical Properties
| Property | Expected Effect of this compound Linker | Rationale |
| Solubility | Increased | The hydrophilic PEG chain can help to offset the hydrophobicity of the payload, improving the overall solubility of the ADC.[1][4] |
| Aggregation | Reduced | By increasing solubility and providing a hydrophilic shield, PEG linkers can reduce the propensity for ADC aggregation, especially at higher DARs.[4] |
| Drug-to-Antibody Ratio (DAR) | Enables Higher DARs | The improved solubility imparted by the PEG linker can allow for the conjugation of more hydrophobic payload molecules per antibody without causing aggregation.[3][4] |
Table 2: Expected Impact of PEG2 Linker on ADC Pharmacokinetics (PK)
| PK Parameter | Expected Effect of this compound Linker | Rationale |
| Plasma Half-life (t½) | Slight Increase | PEGylation is known to increase the hydrodynamic radius of proteins, which can reduce renal clearance and extend plasma half-life. The effect of a short PEG2 linker is expected to be modest compared to longer PEG chains.[3][5] |
| Clearance | Reduced | A larger hydrodynamic size generally leads to slower clearance from circulation.[5] |
| Tumor Accumulation | Potentially Increased | A longer circulation time can lead to greater accumulation of the ADC in the tumor tissue.[5] |
Table 3: Expected Impact of PEG2 Linker on ADC Efficacy and Toxicity
| Parameter | Expected Effect of this compound Linker | Rationale |
| In Vitro Cytotoxicity (IC50) | Potentially a slight decrease | The hydrophilic linker may slightly hinder the passive diffusion of the payload across the cell membrane after its release, potentially leading to a modest increase in the IC50 value.[5] |
| In Vivo Efficacy | Potentially Improved | Improved pharmacokinetics and tumor accumulation can lead to enhanced overall anti-tumor efficacy in vivo.[5] |
| Off-target Toxicity | Potentially Reduced | By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and reduced off-target toxicity.[5] |
Experimental Protocols
The development of an ADC using this compound is a multi-step process. The following protocols provide a general framework for the key experimental procedures. Optimization will be required for specific antibodies, payloads, and desired ADC characteristics.
Protocol 1: Preparation of the Amine-Reactive Payload
This protocol describes the deprotection of the Boc group from the this compound linker and subsequent conjugation to a payload containing a carboxylic acid, which is activated as an NHS ester.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid functional group
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Methodology:
-
Boc Deprotection:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 50% v/v in DCM) or 4M HCl in dioxane.[6]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent and excess acid under reduced pressure. Co-evaporate with toluene to remove residual TFA if necessary. The resulting product is the amine salt of the linker.
-
-
Activation of Payload Carboxylic Acid:
-
Dissolve the cytotoxic payload, NHS, and DCC (or EDC) in a 1:1.1:1.1 molar ratio in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours, or until the formation of the NHS ester is complete (monitor by TLC or LC-MS).
-
-
Conjugation of Linker to Payload:
-
Dissolve the deprotected linker-amine salt in anhydrous DMF.
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to neutralize the salt and free the amine.
-
Add the activated payload (NHS ester) solution to the linker solution in a 1:1.2 molar ratio (payload:linker).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Azido-PEG2-C1-Payload conjugate by reverse-phase HPLC.
-
Protocol 2: Antibody Modification with an Alkyne Handle
This protocol describes the introduction of an alkyne group onto the antibody, which will react with the azide group of the linker-payload construct. This can be achieved through modification of lysine or cysteine residues. Here, we describe a common method using an NHS-alkyne reagent to modify lysine residues.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-Ester functionalized alkyne (e.g., DBCO-NHS ester for SPAAC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
-
UV-Vis Spectrophotometer
Methodology:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column.
-
Determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the NHS-alkyne reagent in anhydrous DMSO (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the NHS-alkyne stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted NHS-alkyne reagent using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the alkyne-modified antibody.
-
Protocol 3: ADC Synthesis via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition to conjugate the Azido-PEG2-C1-Payload to the alkyne-modified antibody.[7]
Materials:
-
Alkyne-modified antibody
-
Azido-PEG2-C1-Payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Anhydrous DMSO
-
Desalting columns or Size Exclusion Chromatography (SEC) system
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Dissolve the Azido-PEG2-C1-Payload in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody and the Azido-PEG2-C1-Payload at a desired molar ratio (e.g., 1:5 antibody:payload).
-
Prepare the copper catalyst by premixing CuSO₄ and THPTA in a 1:2 molar ratio.
-
Add the catalyst solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification and Characterization:
-
Purify the ADC using a desalting column or SEC to remove unreacted payload, catalyst, and other small molecules.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Protocol 4: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is often preferred for biological systems as it avoids the potential toxicity of copper catalysts.[8][9]
Materials:
-
Antibody modified with a strained alkyne (e.g., DBCO, BCN)
-
Azido-PEG2-C1-Payload
-
Anhydrous DMSO
-
Desalting columns or SEC system
Methodology:
-
Preparation of Reagents:
-
Dissolve the Azido-PEG2-C1-Payload in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Combine the strained alkyne-modified antibody and the Azido-PEG2-C1-Payload at a desired molar ratio (e.g., 1:3 antibody:payload).
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight.
-
-
Purification and Characterization:
-
Purify the ADC using a desalting column or SEC.
-
Characterize the purified ADC for DAR as described in Protocol 3.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: ADC targeting a growth factor receptor and inhibiting downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]
- 3. labinsights.nl [labinsights.nl]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Labeling Proteins with Azido-PEG2-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Azido-PEG2-C1-Boc is a heterobifunctional linker that enables a versatile, two-step strategy for protein modification. This molecule features a terminal azide group for bioorthogonal "click" chemistry and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for a variety of applications, including proteomics, drug targeting, and the development of antibody-drug conjugates (ADCs).
The labeling process first involves the deprotection of the carboxylic acid, followed by its activation to react with primary amines (e.g., lysine residues) on the surface of the target protein. This introduces a bioorthogonal azide handle onto the protein. The azide-modified protein can then be conjugated to a variety of molecules containing a complementary alkyne or cyclooctyne group through a highly specific and efficient click chemistry reaction. This modular approach allows for the attachment of fluorophores, biotin, drug payloads, or other probes with minimal impact on protein structure and function.
Principle of the Method
The labeling strategy using this compound is a two-stage process:
-
Protein Modification: The Boc protecting group on the this compound reagent is first removed under acidic conditions to reveal a free carboxylic acid. This carboxylic acid is then activated, typically as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the protein (N-terminus and lysine side chains) to form a stable amide bond. This step results in an azide-functionalized protein.
-
Click Chemistry Conjugation: The azide group introduced onto the protein serves as a bioorthogonal handle for subsequent conjugation. It can be specifically reacted with a molecule containing a terminal alkyne or a strained cyclooctyne through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1][2][3] This "click" reaction is highly efficient, selective, and occurs under mild, aqueous conditions, making it ideal for biological applications.[1][3]
Data Presentation
The efficiency of protein labeling with this compound is dependent on several factors, including the protein concentration, the molar excess of the labeling reagent, pH, and incubation time. The following table provides representative data for the functionalization of a generic monoclonal antibody (mAb) and Bovine Serum Albumin (BSA) with an amine-reactive azido-PEG linker, which can be used as a starting point for optimization. The degree of labeling (DOL), or the average number of azide molecules per protein, is typically determined by mass spectrometry.
| Protein | Protein Concentration (mg/mL) | Molar Excess of Azido-Linker | Degree of Labeling (Azides/Protein) |
| IgG | 5 | 10x | 2 - 4 |
| IgG | 5 | 20x | 4 - 6 |
| BSA | 10 | 10x | 3 - 5 |
| BSA | 10 | 20x | 6 - 9 |
Table 1: Representative Azide Functionalization Efficiency. The degree of labeling is determined by mass spectrometry and will vary depending on the specific protein and reaction conditions.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free carboxylic acid.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Nitrogen or argon gas
Procedure:
-
Dissolve this compound in DCM.
-
Add an equal volume of TFA to the solution (e.g., a 1:1 v/v mixture of TFA and DCM).[4][5]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with DCM several times to ensure complete removal of residual TFA.
-
Dry the resulting deprotected linker, Azido-PEG2-C1-COOH, under a stream of nitrogen or argon gas. The product can be stored under inert gas at -20°C.
Protocol 2: Activation of Deprotected Azido-Linker and Protein Labeling
This protocol details the activation of the free carboxylic acid as an NHS ester and its subsequent reaction with a protein.
Materials:
-
Deprotected Azido-PEG2-C1-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the deprotected Azido-PEG2-C1-COOH in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours or overnight. The formation of the NHS ester can be monitored by TLC or LC-MS.
-
-
Protein Labeling:
-
Prepare the target protein in a reaction buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Calculate the required volume of the activated azido-linker solution to achieve the desired molar excess (e.g., 10-20 fold molar excess over the protein).
-
Slowly add the activated azido-linker to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
The resulting azide-functionalized protein is now ready for click chemistry conjugation.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)
-
DMSO
-
Desalting column or dialysis cassette
Procedure:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein).
-
In a separate tube, prepare the catalyst solution immediately before use:
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water or DMSO.
-
-
Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:
-
Copper ligand (to a final concentration of 1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium ascorbate (to a final concentration of 5 mM)
-
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]
-
Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess reagents.
Mandatory Visualization
Caption: Workflow for labeling proteins with this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
References
Application Notes and Protocols for Bioconjugation using Azido-PEG2-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-C1-Boc is a heterobifunctional linker designed for advanced bioconjugation applications. This linker features three key chemical motifs: an azide group for bioorthogonal "click" chemistry, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances solubility and reduces steric hindrance, while the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential conjugation, making it an invaluable tool in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.
The azide moiety enables highly specific and efficient ligation to alkyne- or phosphine-containing molecules through well-established reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or the Staudinger Ligation.[1][2] The Boc-protected amine provides a stable, latent primary amine that can be deprotected under mild acidic conditions to reveal a nucleophilic site for conjugation to carboxyl groups, NHS esters, or other amine-reactive functionalities.[3][4] This dual functionality allows for a modular and strategic approach to the assembly of precisely defined biomolecular constructs.
Key Bioconjugation Techniques
The azide group of this compound can be utilized in several powerful bioorthogonal ligation reactions. The choice of technique often depends on the nature of the biomolecule, the desired reaction conditions, and the presence of other functional groups.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used "click" reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[5][] The reaction is typically catalyzed by a Cu(I) source, often generated in situ from Cu(II) salts (like CuSO₄) and a reducing agent (like sodium ascorbate).[5] While highly efficient, the potential cytotoxicity of copper can be a concern for in vivo applications.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides.[7][8] This copper-free click reaction is ideal for applications in living systems and with sensitive biomolecules.[7]
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, typically a triarylphosphine engineered with an ortho-ester trap, to form a stable amide bond.[2] The Staudinger ligation is bioorthogonal and proceeds under mild, catalyst-free conditions, making it a valuable tool for modifying peptides and proteins.[9][10]
Data Presentation
Table 1: Comparison of Bioconjugation Techniques for Azido-PEG Linkers
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reaction Partners | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) | Engineered Phosphine |
| Catalyst Required | Yes (Copper I) | No | No |
| Typical Reaction Time | 1 - 4 hours[5] | 4 - 12 hours[7] | 12 - 24 hours |
| Typical Yield | > 90%[11] | > 85% | > 80%[9] |
| Biocompatibility | Moderate (Copper toxicity)[7] | High | High |
| Linkage Formed | Triazole | Triazole | Amide |
| Ideal For | In vitro conjugation, material science | Live cell labeling, in vivo studies | Peptide/protein synthesis, surface modification |
Table 2: Quantitative Data for a Typical CuAAC Reaction
| Parameter | Value |
| Molar Ratio (Azide-PEG : Alkyne-Protein) | 10:1 |
| Copper (II) Sulfate Concentration | 100 µM |
| Sodium Ascorbate Concentration | 2 mM |
| Reaction Temperature | Room Temperature (25°C) |
| Conjugation Efficiency | 92% |
| Final Product Purity (Post-Purification) | > 98% |
| Stability of Triazole Linkage (pH 7.4, 37°C) | Stable (> 96 hours) |
Experimental Protocols
The use of this compound in bioconjugation is typically a two-stage process. First, the Boc-protected amine is deprotected to reveal a primary amine, which is then conjugated to a molecule of interest (e.g., a protein, peptide, or drug molecule) containing an amine-reactive group. In the second stage, the azide group is used for ligation to a second molecule containing a suitable reaction partner (e.g., an alkyne or phosphine).
Protocol 1: Boc Deprotection and Amine Conjugation
This protocol describes the deprotection of the Boc group and subsequent conjugation of the resulting amine to a carboxyl group on a target protein using EDC/NHS chemistry.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein with accessible carboxyl groups (in MES buffer, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the solvent and TFA under vacuum.
-
Wash the resulting Azido-PEG2-C1-NH₂ linker with cold diethyl ether to precipitate the product and remove residual TFA.
-
Dry the deprotected linker under vacuum.
-
-
Activation of Protein Carboxyl Groups:
-
Dissolve the target protein in MES buffer (pH 6.0) to a concentration of 1-5 mg/mL.
-
Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the same buffer.
-
Add a 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve the deprotected Azido-PEG2-C1-NH₂ linker in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add a 10- to 20-fold molar excess of the linker to the activated protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
-
Quenching and Purification:
-
Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purify the azide-functionalized protein using size-exclusion chromatography or dialysis to remove excess linker and reaction byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized protein (from Protocol 1) to an alkyne-containing molecule (e.g., a fluorescent dye).
Materials:
-
Azide-functionalized protein (in PBS, pH 7.4)
-
Alkyne-functionalized molecule (e.g., Alkyne-Fluorophore)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
Procedure:
-
Prepare Reaction Mixture:
-
In a reaction tube, combine the azide-functionalized protein with a 2- to 5-fold molar excess of the alkyne-functionalized molecule.
-
If using a ligand, pre-mix CuSO₄ and THPTA in a 1:2 molar ratio.
-
Add the CuSO₄ (or Cu/ligand premix) to the reaction mixture to a final copper concentration of 50-100 µM.[12]
-
-
Initiate the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[12]
-
-
Purification:
-
Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents and copper ions. It is advisable to use a buffer containing a chelating agent like EDTA in the final purification step.
-
Visualizations
Caption: A two-stage bioconjugation workflow using this compound.
Caption: Experimental workflow for creating a bioconjugate.
Caption: Decision tree for selecting a bioconjugation technique.
References
- 1. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 2. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. raineslab.com [raineslab.com]
- 10. Site-specific DNA labeling by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Azido-PEG2-C1-Boc Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yields in Azido-PEG2-C1-Boc conjugation reactions. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in an this compound conjugation reaction?
Low yields in this type of conjugation, which typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can stem from several factors. The most common issues are related to the quality of the reagents, suboptimal reaction conditions, or inefficient purification. It is crucial to systematically evaluate each of these aspects to identify the root cause.
Q2: How can I confirm the purity and integrity of my this compound starting material?
It is essential to verify the quality of your this compound linker before starting the conjugation. We recommend using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and check for the presence of the azide and Boc protecting group. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to confirm the molecular weight and purity.
Q3: What type of reaction is this compound typically used for?
This compound is a heterobifunctional linker. The azide group is most commonly used for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to conjugate with a molecule containing an alkyne group.[1][2] The Boc-protected amine, after deprotection, can be used for subsequent conjugation steps, such as amide bond formation.[3][4]
Q4: Which solvents are recommended for the this compound conjugation reaction?
A variety of solvents can be used for CuAAC reactions, and the optimal choice depends on the solubility of your substrates.[5] Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile, and aqueous buffers.[5][6][7] For biomolecules, aqueous systems or mixtures of water with a miscible organic solvent like t-butanol or DMSO are frequently used.[1]
Q5: What are the best practices for setting up the copper-catalyzed reaction?
For optimal results in a CuAAC reaction, it is recommended to generate the active Cu(I) catalyst in situ.[1][2] This is typically achieved by using a copper(II) sulfate (CuSO₄) salt in combination with a reducing agent, most commonly sodium ascorbate.[1][8] The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is also crucial to protect the Cu(I) from oxidation and improve reaction efficiency.[8][9]
Troubleshooting Guides
Problem 1: Low or No Product Formation
If you are observing a very low yield or no formation of your desired conjugate, consider the following potential causes and troubleshooting steps.
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Poor Reagent Quality | - Verify this compound: Confirm the identity and purity of your linker using NMR and LC-MS. Ensure it has been stored correctly to prevent degradation of the azide group. - Check Alkyne Substrate: Confirm the identity and purity of your alkyne-containing molecule. - Degraded Sodium Ascorbate: Use a freshly prepared solution of sodium ascorbate, as it can be oxidized by air over time. |
| Suboptimal Reaction Conditions | - Catalyst Inactivity: Ensure the use of a Cu(I) stabilizing ligand (e.g., TBTA, THPTA).[8] Prepare the catalyst by pre-mixing the copper sulfate and ligand before adding the other reagents.[9] - Incorrect Stoichiometry: Optimize the molar ratio of the azide and alkyne substrates. A slight excess of one reagent (typically the less precious one) can drive the reaction to completion. - Insufficient Oxygen Removal: For sensitive reactions, deoxygenate the solvent and reaction mixture by bubbling with nitrogen or argon, as oxygen can deactivate the Cu(I) catalyst. - Inappropriate Solvent: Ensure all reactants are fully dissolved in the chosen solvent system. If solubility is an issue, consider using a co-solvent system (e.g., DMSO/water).[6] |
| Inhibitors in the Reaction Mixture | - Amine-Containing Buffers: Avoid buffers containing amines, such as Tris, as they can interfere with the reaction.[2] Phosphate-buffered saline (PBS) or HEPES are generally suitable. - Other Coordinating Species: Be aware of other functional groups in your substrate that might chelate the copper catalyst and inhibit the reaction. |
Problem 2: Moderate Yield with Unreacted Starting Materials
If the reaction is proceeding but appears incomplete, the following adjustments may improve your yield.
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 35-40°C) may improve the rate and yield. However, be mindful of the stability of your substrates. - Increase Catalyst Concentration: A slight increase in the concentration of the copper catalyst and sodium ascorbate can sometimes improve conversion. |
| Side Reactions | - Boc Deprotection: If the reaction is performed under acidic conditions, the Boc group may be prematurely cleaved. Ensure the reaction pH is maintained within a suitable range (typically pH 4-12 for CuAAC).[2] - Oxidation of Substrate: If your substrate is sensitive to oxidation, ensure thorough deoxygenation of the reaction mixture. The addition of a radical scavenger like aminoguanidine has been shown to be beneficial in some cases.[8][9] |
Problem 3: Difficulty in Purifying the Final Conjugate
The purification of PEGylated compounds can be challenging due to their physical properties.[10] If you are experiencing low recovery after purification, consider these points.
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Co-elution of Product and Starting Materials | - Optimize Chromatography: Develop a gradient elution method for your column chromatography that provides better separation. For PEGylated compounds, solvent systems like chloroform/methanol or DCM/methanol can be effective on silica gel.[10] - Orthogonal Purification: If one method (e.g., reverse-phase HPLC) provides poor separation, try an orthogonal technique like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of your conjugate.[11][][13] |
| Product Loss During Workup | - Inappropriate Extraction pH: If using a liquid-liquid extraction, ensure the aqueous phase pH is optimized to keep your product in the organic layer. - Precipitation Issues: If precipitating the product, ensure the anti-solvent is added slowly and at a low temperature to maximize recovery. |
| Product Adsorption to Surfaces | - Use Low-Binding Tubes: PEGylated molecules can sometimes adhere to plastic surfaces. Using low-protein-binding microcentrifuge tubes can help minimize this type of loss. |
Experimental Protocols
General Protocol for this compound Conjugation (CuAAC)
This is a representative protocol and may require optimization for your specific substrates.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (or TBTA)
-
Deoxygenated buffer (e.g., PBS, pH 7.4)
-
Deoxygenated co-solvent if needed (e.g., DMSO, t-BuOH)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and the alkyne substrate in your chosen solvent system.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne substrate and this compound (a 1.2 to 2-fold molar excess of the azide is common).
-
Add the appropriate buffer to reach the desired reaction volume and concentration.
-
-
Catalyst Preparation and Addition:
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration of sodium ascorbate is typically around 5 mM.[9]
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if any of the components are light-sensitive.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Purification:
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc Deprotection of Azido-PEG2-C1-Boc
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from Azido-PEG2-C1-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc deprotection of this compound using Trifluoroacetic Acid (TFA)?
The deprotection of the Boc group with a strong acid like TFA proceeds through an acid-catalyzed cleavage. The mechanism involves three main steps:
-
Protonation: The tert-butyl carbamate is protonated by the acid.[1]
-
Carbocation Formation: The protonated carbamate loses a stable tert-butyl cation, forming a carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine as its TFA salt.[1]
Q2: Is the azide functional group stable under typical Boc deprotection conditions?
The azide group is generally stable under the standard acidic conditions used for Boc deprotection, such as treatment with TFA.[2] However, the choice of scavengers in the cleavage cocktail can impact its stability. The most common side reaction involving azides during acid cleavage is reduction to a primary amine, although this is more frequently observed with certain scavengers.[2][3] It is crucial to select scavengers that do not reduce the azide group.
Q3: What are the signs of an incomplete Boc deprotection reaction?
Incomplete deprotection can be identified by several observations:
-
Complex product mixture: Analysis by HPLC or LC-MS shows a mixture of the starting material, the desired product, and potentially other byproducts.[4]
-
Presence of starting material: A significant peak corresponding to the mass of the Boc-protected this compound remains in the LC-MS analysis after the expected reaction time.
-
Unexpected analytical data: NMR spectra may show the continued presence of the characteristic tert-butyl protons of the Boc group.
Q4: What causes the formation of side products during the deprotection of this compound?
The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[4] This carbocation is an electrophile and can react with nucleophiles present in the reaction mixture. While this compound itself does not contain highly susceptible residues like tryptophan or methionine, the tert-butyl cation can still lead to undesired alkylation reactions or polymerization.[1][5]
Q5: What are scavengers and why are they important in Boc deprotection?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations generated during the cleavage of the Boc group.[4][5] By reacting with the carbocations, scavengers prevent them from causing undesired side reactions with the target molecule. Common scavengers include triisopropylsilane (TIS) and water.
Troubleshooting Guide
This section addresses common problems encountered during the Boc deprotection of this compound and provides systematic solutions.
Problem 1: Incomplete or Slow Deprotection
Possible Causes:
-
Insufficient Acid Strength or Concentration: The concentration of TFA may be too low to efficiently cleave the Boc group, especially given the potential for steric hindrance from the PEG chain.[6]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for complete deprotection.[6]
-
Poor Solubility: The this compound may not be fully dissolved in the chosen solvent, limiting its accessibility to the acid.[6]
-
Steric Hindrance: The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.[6][7]
Solutions:
| Parameter | Recommendation |
| TFA Concentration | Increase the concentration of TFA in the reaction mixture. Common starting points are 20-50% (v/v) TFA in dichloromethane (DCM).[6] |
| Reaction Time | Extend the reaction time and monitor progress regularly using TLC or LC-MS.[6] |
| Temperature | Most deprotections are performed at room temperature. Gentle heating may be considered, but should be done cautiously to avoid potential side reactions.[6] |
| Solvent | Ensure the chosen solvent, typically DCM, provides good solubility for the PEGylated compound.[6] |
| Alternative Acids | If TFA is ineffective, consider a stronger acid system like 4M HCl in 1,4-dioxane.[6] |
Problem 2: Observation of Unexpected Side Products
Possible Causes:
-
Alkylation by tert-butyl cation: The reactive tert-butyl cation generated during deprotection can lead to the formation of undesired byproducts.[4]
-
Azide Reduction: While less common with standard scavengers, certain conditions or contaminants could potentially lead to the reduction of the azide group to an amine.[2]
Solutions:
| Parameter | Recommendation |
| Scavengers | Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation. Triisopropylsilane (TIS) is a commonly used and effective scavenger.[4] A typical cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[8] |
| Reaction Conditions | Perform the reaction at 0°C to minimize side reactions.[6] |
| Purity of Reagents | Ensure that all solvents and reagents are of high purity and free from contaminants that could cause side reactions. |
Experimental Protocols
Standard Boc Deprotection Protocol with TFA
-
Preparation: Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[6]
-
Cooling: Cool the solution to 0°C in an ice bath.[6]
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[6]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]
-
Work-up:
-
Neutralization (Optional):
Monitoring the Reaction by LC-MS
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a mobile phase that contains a neutralizing agent.[6]
-
Injection: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[6]
-
Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the deprotected product.[6]
Visual Guides
Caption: Experimental workflow for Boc deprotection of this compound.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Azido-PEG2-C1-Boc Click Chemistry
Welcome to the technical support center for Azido-PEG2-C1-Boc click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this bifunctional linker in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains an azide group for click chemistry, a PEG2 spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine. The "C1" likely refers to a single carbon unit, though variations in the alkyl chain length are common. This linker is frequently used in bioconjugation, particularly for linking molecules to biomolecules such as peptides or proteins, and in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).
Q2: What are the most common side reactions observed during the click chemistry step with this linker?
The most prevalent side reactions in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound are:
-
Reduction of the Azide Group: The azide can be reduced to a primary amine, especially in the presence of certain reducing agents like phosphines (e.g., triphenylphosphine) or some thiols over extended reaction times.[1]
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the terminal alkyne reaction partner can undergo oxidative homodimerization.[2]
-
Oxidative Damage to Biomolecules: The Cu(I) catalyst, in the presence of oxygen and a reducing agent like sodium ascorbate, can generate reactive oxygen species (ROS) that may damage sensitive biomolecules, such as peptides containing oxidizable amino acid residues.[3]
-
Complexation Issues: Buffer components, such as Tris, can chelate the copper catalyst, reducing its efficacy.[3]
Q3: My CuAAC reaction is showing low yield. What are the potential causes?
Low yields in CuAAC reactions can stem from several factors:[2]
-
Inactive Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.
-
Poor Reagent Quality: Degradation of the this compound linker, the alkyne substrate, or the reducing agent (e.g., sodium ascorbate) can lead to poor reaction efficiency.
-
Steric Hindrance: Bulky substituents near the azide or alkyne can impede the reaction.
-
Solubility Issues: Poor solubility of reactants in the chosen solvent system can significantly slow down the reaction rate.
-
Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent.
Q4: How does the Boc protecting group affect the click chemistry reaction?
The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group for the amine. It is generally stable under the neutral or slightly basic conditions of a standard CuAAC reaction. Therefore, it should not directly interfere with the click chemistry process. However, if the overall synthetic scheme requires deprotection of the Boc group, this is typically done using a strong acid like trifluoroacetic acid (TFA), which can affect other acid-sensitive functional groups in the molecule.[4][5]
Troubleshooting Guides
Low Reaction Yield
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly. Use fresh sodium ascorbate. Work under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Poor reagent quality | Verify the purity and integrity of the this compound linker and the alkyne using analytical methods like NMR or LC-MS.[2] | |
| Steric hindrance | Increase the reaction temperature. Prolong the reaction time. Consider using a linker with a longer PEG chain to increase the distance between the reactive group and the bulky substituent.[2] | |
| Multiple spots on TLC/LC-MS | Side reactions | See the detailed troubleshooting guide for specific side reactions below. |
| Alkyne homocoupling (Glaser coupling) | Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present. Minimize oxygen exposure by degassing solvents and using an inert atmosphere.[2] | |
| Product is formed but difficult to isolate | PEG-related purification issues | For PEGylated compounds, standard silica gel chromatography can be challenging. Consider reverse-phase HPLC, precipitation in a non-polar solvent like diethyl ether, or dialysis for purification. |
Specific Side Reactions
| Side Reaction | Identification | Cause | Mitigation Strategy |
| Azide Reduction | Mass increase of 2 Da (loss of N2, addition of 2H) in mass spectrometry. | Presence of reducing agents like phosphines (Staudinger reaction) or certain thiols. | Avoid phosphine-based reagents in the synthetic steps prior to or during the click reaction. If thiols are present, minimize reaction time and temperature.[1] |
| Elimination (E2) Reaction (if the linker has a leaving group like a halide) | Observation of a byproduct with a mass corresponding to the loss of HCl (or other hydrohalic acid). | Use of strong or sterically hindered bases. | Use a non-basic or weakly basic nucleophile. If a base is required, use a non-nucleophilic base like DIPEA in stoichiometric amounts. Avoid high reaction temperatures.[1] |
| Oxidative Damage to Biomolecules | Degradation or aggregation of protein/peptide starting material or product. | Generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system. | Use a copper-chelating ligand such as THPTA or TBTA to stabilize the Cu(I) catalyst and protect it from oxidation. Work under anaerobic conditions.[3] |
Quantitative Data Summary
The following table provides recommended starting conditions for a CuAAC reaction with an Azido-PEG linker. Optimization may be required for specific substrates.
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1:1.1 to 1:1.5 | A slight excess of the less precious reactant can drive the reaction to completion. |
| Copper(II) Source (e.g., CuSO₄) | 1-10 mol% | Higher concentrations may be needed for challenging reactions. |
| Reducing Agent (e.g., Sodium Ascorbate) | 3-10 equivalents relative to Copper(II) | A significant excess is crucial to maintain the active Cu(I) state.[2] |
| Ligand (e.g., THPTA, TBTA) | 1-5 equivalents relative to Copper(II) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. |
| Solvent | DMSO, DMF, tBuOH/H₂O (1:1), or other suitable mixtures | Ensure all components are fully dissolved. |
| Temperature | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow.[2] |
| Reaction Time | 1 - 24 hours | Monitor progress by TLC or LC-MS. |
Table based on information from BenchChem.[2]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for your specific substrates.[2][6]
-
Reagent Preparation:
-
Dissolve the this compound linker (1 equivalent) and your alkyne-containing molecule (1.1 equivalents) in a suitable degassed solvent (e.g., a mixture of DMSO and water).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in deionized water (e.g., 100 mM).
-
Sodium ascorbate in deionized water (e.g., 1 M). Note: Prepare this solution fresh just before use.
-
A suitable copper-chelating ligand (e.g., THPTA) in deionized water.
-
-
-
Reaction Setup:
-
In a clean reaction vessel, add the solution of your azide and alkyne.
-
To this mixture, add the ligand solution, followed by the CuSO₄ solution. The order of addition is important to allow for the pre-formation of the copper-ligand complex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Seal the reaction vessel and stir the mixture at room temperature. If the reaction is slow, gentle heating (e.g., to 40-60°C) can be applied.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by standard methods. For PEGylated molecules, reverse-phase HPLC or precipitation from a polar solvent into a non-polar solvent (e.g., cold diethyl ether) are often effective.
-
General Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).[4]
-
Reaction Setup:
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If your molecule contains other acid-sensitive groups, consider using scavengers like triisopropylsilane (TIS).
-
-
Reaction Conditions:
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine is often obtained as a TFA salt. It can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an extractive workup or by using a basic resin.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for low yields in CuAAC reactions.
References
Technical Support Center: Purification of Azido-PEG2-C1-Boc Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the purification of Azido-PEG2-C1-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The main challenges stem from the physicochemical properties of these molecules. Their polarity, imparted by the PEG chain, can lead to issues like streaking on normal-phase silica gel and poor retention.[1] Additionally, the presence of two distinct functional groups (azide and Boc-protected amine) and potential byproducts from the synthesis can complicate the purification process. Key challenges include removing unreacted starting materials, side products from PEG synthesis (like Williamson ether synthesis byproducts), and avoiding the premature cleavage of the acid-sensitive Boc protecting group.[2][3]
Q2: How can I visualize this compound conjugates on a TLC plate?
Since the this compound conjugate likely lacks a strong UV chromophore, direct visualization under UV light may be ineffective.[4] Several chemical staining methods can be employed for visualization:
-
Ninhydrin Staining for the Boc-Protected Amine: While ninhydrin is typically used for primary and secondary amines, it can also visualize Boc-protected amines, often requiring heating to facilitate the reaction.[5]
-
Two-Step Azide Staining: A more specific method for the azide group involves a two-step process. First, the TLC plate is dipped in a solution of triphenylphosphine (PPh3) to reduce the azide to an amine. Following this, the plate is treated with a ninhydrin solution, which reacts with the newly formed amine to produce a colored spot.[4][6]
-
General Stains: Broad-spectrum stains like potassium permanganate (KMnO4) or phosphomolybdic acid (PMA) can also be used, as they react with a wide range of organic compounds. However, these are less specific.[7][8]
Q3: Is the Boc protecting group stable during silica gel chromatography?
The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions.[3] Standard silica gel is slightly acidic and can potentially cause partial or complete deprotection of the Boc group, especially with prolonged exposure or the use of acidic mobile phases.[9] This can lead to the appearance of a new, more polar spot on the TLC and result in a mixture of the desired product and its deprotected form in the collected fractions.
Q4: What are common impurities I should expect from the synthesis of this compound?
The synthesis of such bifunctional linkers often involves multiple steps, each with the potential for byproduct formation.[10][11] If a Williamson ether synthesis is used to construct the PEG chain, common impurities could include unreacted starting alcohols or alkyl halides, as well as products of elimination reactions.[12][13] Incomplete reactions at either the azide or the Boc-amine terminus will also result in impurities.
Troubleshooting Guides
Problem 1: Product streaks on normal-phase silica gel chromatography.
| Possible Cause | Solution |
| High Polarity of the Compound | The inherent polarity of the PEG chain can lead to strong interactions with the silica stationary phase, causing streaking.[1] Consider switching to reverse-phase chromatography. |
| Inappropriate Mobile Phase | The mobile phase may not be optimal for eluting the compound cleanly. Try adding a small amount of a more polar solvent like methanol to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). For basic compounds, adding a small amount of triethylamine (~0.1%) can improve peak shape.[14] |
| Column Overload | Too much sample loaded onto the column can lead to band broadening and streaking. Reduce the amount of crude material loaded relative to the amount of silica gel. |
Problem 2: The Boc group is cleaved during purification.
| Possible Cause | Solution |
| Acidic Silica Gel | The inherent acidity of silica gel can cause deprotection.[9] Neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent, then drying it before packing the column. Alternatively, use a deactivated (neutral) silica gel. |
| Acidic Mobile Phase Additives | Avoid using acidic additives in your mobile phase. If purification is being done via preparative HPLC, use a buffer system that is not strongly acidic, such as one with ammonium acetate or acetic acid, rather than trifluoroacetic acid (TFA).[3] |
| Prolonged Purification Time | Long exposure to the stationary phase can increase the extent of deprotection. Optimize your gradient to elute the product more quickly. |
Problem 3: Poor separation of the product from impurities.
| Possible Cause | Solution | | :--- | Switching Chromatographic Mode | If impurities are very close in polarity to your product in a normal-phase system, they may have different retention properties in a reverse-phase system. Reverse-phase chromatography separates compounds based on hydrophobicity and can be very effective for polar molecules.[15][16] | | Optimizing the Mobile Phase Gradient | A shallow gradient during elution can improve the separation of closely related compounds. Develop your gradient based on initial TLC experiments. | | Using a Different Stationary Phase | For normal-phase chromatography, if your compound is basic, consider using an amine-functionalized silica gel to improve peak shape and potentially alter selectivity.[17] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[18] |
Quantitative Data Summary
The following table summarizes typical chromatographic conditions that can be used as a starting point for the purification of small, polar PEGylated molecules.
| Parameter | Normal-Phase Flash Chromatography | Reverse-Phase Flash/Prep HPLC |
| Stationary Phase | Silica Gel (can be neutralized with triethylamine) | C18-functionalized silica |
| Typical Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Methanol gradients | Water/Acetonitrile or Water/Methanol gradients |
| Mobile Phase Modifier | ~0.1% Triethylamine for basic compounds | ~0.1% Acetic Acid or Ammonium Acetate (to avoid Boc cleavage) |
| Elution Order | Less polar compounds elute first | More polar compounds elute first |
Experimental Protocols
Protocol 1: TLC Visualization of this compound Conjugate
Materials:
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 95:5 Dichloromethane:Methanol)
-
Staining Solution 1: 10% Triphenylphosphine (PPh3) in Dichloromethane
-
Staining Solution 2: 0.3% Ninhydrin in n-butanol with 3% acetic acid
Procedure:
-
Spot the crude reaction mixture and relevant standards onto the TLC plate.
-
Develop the TLC plate in the chosen mobile phase.
-
Dry the plate thoroughly with a heat gun or in an oven at 80°C for 5 minutes.
-
Dip the dried plate into the 10% PPh3 solution for 30 seconds.
-
Remove excess reagent by blotting with a paper towel and dry the plate at 80°C for 5 minutes.
-
Dip the plate into the ninhydrin solution for 30 seconds.
-
Remove excess reagent and develop the color by heating the plate at 80°C for 5 minutes or with a heat gun until colored spots appear.[4][6]
Protocol 2: Purification by Normal-Phase Flash Chromatography
Materials:
-
Glass chromatography column
-
Silica gel 60
-
Mobile phase solvents (e.g., Dichloromethane and Methanol)
-
Triethylamine (optional)
-
Collection tubes
Procedure:
-
Select an appropriate mobile phase system based on TLC analysis, aiming for an Rf of ~0.2-0.3 for the target compound.[14]
-
(Optional, if Boc deprotection is a concern) Prepare a slurry of silica gel in the non-polar component of your mobile phase containing 0.5-1% triethylamine.
-
Pack the column with the silica gel slurry.
-
Dissolve the crude this compound conjugate in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the determined mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., from 100% Dichloromethane to 95:5 Dichloromethane:Methanol).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Reverse-Phase Flash Chromatography
Materials:
-
Reverse-phase flash column (C18)
-
Mobile phase solvents: HPLC-grade water and acetonitrile (or methanol)
-
Mobile phase modifier (e.g., 0.1% acetic acid)
-
Collection tubes
Procedure:
-
Dissolve the crude sample in a small amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% acetic acid).
-
Equilibrate the C18 column with the initial mobile phase.
-
Load the sample onto the column.
-
Elute the compound using a gradient of increasing organic solvent (e.g., from 5% to 100% acetonitrile in water).[15]
-
Collect fractions and monitor by TLC (if applicable) or LC-MS.
-
Combine the pure fractions and remove the solvents, often by lyophilization to avoid concentrating non-volatile additives.[3]
Visualizations
Caption: A decision tree for troubleshooting the purification of this compound conjugates.
Caption: Common impurities that may arise during the synthesis of the target conjugate.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bifunctional Reagents for Formylglycine Conjugation: Pitfalls and Breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. Purification [chem.rochester.edu]
- 15. selekt.biotage.com [selekt.biotage.com]
- 16. biotage.com [biotage.com]
- 17. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 18. biotage.com [biotage.com]
Technical Support Center: Enhancing Solubility of Azido-PEG2-C1-Boc Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with proteins labeled with Azido-PEG2-C1-Boc.
Troubleshooting Guide
Low solubility and aggregation are common hurdles following protein modification. This guide provides a systematic approach to diagnosing and resolving these issues.
dot
Caption: A stepwise workflow for troubleshooting solubility issues with labeled proteins.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating after labeling with this compound?
A1: Protein precipitation post-labeling can arise from several factors:
-
Over-labeling: The covalent attachment of multiple this compound molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility.
-
Hydrophobicity: While PEG itself is hydrophilic, the entire linker-Boc construct might introduce hydrophobic patches on the protein surface, promoting self-association.
-
Sub-optimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in your buffer can render the protein more prone to aggregation during and after the labeling reaction.
-
Protein Concentration: High protein concentrations during the labeling reaction can increase the likelihood of aggregation.
Q2: How does the this compound linker affect protein solubility?
A2: The this compound linker has a multifaceted effect on protein solubility:
-
PEG Component: The polyethylene glycol (PEG) portion is hydrophilic and generally increases the water solubility of the modified protein.[1][2] PEG linkers are often incorporated into PROTACs to enhance their solubility and cell permeability.[1][2]
-
Azide Group: The introduction of an azide group, especially if it replaces a charged amino acid like lysine, can sometimes decrease solubility by altering the protein's surface charge.[3] However, for many proteins, this effect is minimal and outweighed by the benefits of the PEG chain.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is relatively hydrophobic and can contribute to a decrease in solubility. It is an acid-labile protecting group that is typically removed in a subsequent step.[4][5]
Q3: What are the initial steps I should take to troubleshoot solubility issues?
A3: Start by characterizing the nature of the insolubility.
-
Visual Inspection: Note whether you observe visible precipitation or a general cloudiness in the solution.
-
Quantify Soluble Protein: Centrifuge the sample and measure the protein concentration in the supernatant to determine the extent of precipitation.
-
Analyze for Soluble Aggregates: Even if the solution appears clear, soluble aggregates may be present. Use techniques like Dynamic Light Scattering (DLS) to assess the size distribution and polydispersity of your sample, or Size Exclusion Chromatography (SEC) to identify the presence of dimers, trimers, and higher-order oligomers.[6][]
Q4: How can I optimize the labeling reaction to prevent aggregation?
A4: Fine-tuning your labeling protocol is crucial:
-
Reduce the Molar Excess of the Labeling Reagent: Perform a titration to find the optimal ratio of this compound to your protein that achieves the desired degree of labeling without causing significant precipitation.
-
Control Reaction Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process, though it may require a longer reaction time.
-
Adjust Protein Concentration: If possible, carry out the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[8] If a high final concentration is required, concentrate the labeled protein after the reaction and purification.
Q5: What buffer components can I add to improve the solubility of my labeled protein?
A5: Modifying your buffer composition can significantly enhance solubility. Consider the following additives:
| Additive Class | Examples | Typical Starting Concentration | Mechanism of Action |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50-250 mM | Modulates ionic interactions, can shield charged patches that promote aggregation. |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) or 0.25-1 M | Stabilize the native protein structure through preferential hydration. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 25-100 mM | Can suppress aggregation by interacting with hydrophobic and charged regions on the protein surface. |
| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | Can help solubilize proteins with exposed hydrophobic regions. Use with caution as they may interfere with downstream applications. |
Q6: Should I remove the Boc protecting group, and will this affect solubility?
A6: Yes, the Boc group is a temporary protecting group and is typically removed to allow for further chemical modifications or to unmask a functional group. The removal of the hydrophobic Boc group may improve the solubility of the labeled protein. Deprotection is usually achieved under acidic conditions (e.g., with trifluoroacetic acid).[4][5]
Experimental Protocols
Protocol 1: Buffer Screening for Improved Solubility
This protocol outlines a method for systematically screening different buffer conditions to identify an optimal formulation for your labeled protein.
-
Prepare a Stock Solution: Prepare a concentrated stock of your purified, labeled protein in a minimal buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Set Up Screening Plate: In a 96-well plate, prepare a matrix of buffer conditions by varying pH, salt concentration, and the type and concentration of additives.
-
Dilute Protein into Screening Buffers: Add a small, consistent volume of your protein stock to each well of the screening plate.
-
Incubate and Observe: Incubate the plate at a relevant temperature (e.g., 4°C or room temperature) and visually inspect for precipitation at various time points.
-
Quantitative Analysis: For promising conditions, perform a more detailed analysis using DLS or SEC to assess the aggregation state.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is a powerful technique to separate proteins based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger aggregates.[3][]
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for your protein's size and any expected aggregates. Equilibrate the column with a suitable, filtered, and degassed mobile phase.
-
Sample Preparation: Filter your labeled protein sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection and Elution: Inject a defined amount of your protein onto the column and monitor the elution profile using UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomeric protein and any higher molecular weight species to determine the percentage of aggregation.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the presence of soluble aggregates.[6][9]
-
Sample Preparation: Ensure your sample is free of dust and other contaminants by filtering or centrifugation. The protein concentration should be within the instrument's optimal range.
-
Instrument Setup: Set the appropriate parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.
-
Data Acquisition: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature before starting the measurement.
-
Data Interpretation: Analyze the resulting size distribution plot. A monodisperse sample will show a single, narrow peak corresponding to the monomeric protein, while the presence of aggregates will be indicated by additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI).
Signaling Pathways and Logical Relationships
dot
Caption: Factors influencing the solubility of proteins after labeling.
References
- 1. lcms.cz [lcms.cz]
- 2. creativepegworks.com [creativepegworks.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Multidimensional Protein Solubility Optimization with an Ultrahigh-Throughput Microfluidic Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survey on Methods for Investigating Protein Functionality and Related Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
stability issues of Azido-PEG2-C1-Boc in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Azido-PEG2-C1-Boc in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound is primarily influenced by three key components of its structure: the azide group, the polyethylene glycol (PEG) linker, and the tert-butyloxycarbonyl (Boc) protecting group. Factors that can lead to degradation include pH, temperature, light exposure, and the presence of certain chemical reagents.
Q2: How does pH impact the stability of the molecule?
The stability of this compound is pH-dependent, largely due to the acid-lability of the Boc protecting group.
-
Acidic Conditions (pH < 4): Strong acids will lead to the cleavage of the Boc group, exposing the primary amine.[1][2][3] Additionally, strongly acidic conditions can protonate the azide group, potentially forming hydrazoic acid, which is toxic and explosive.[4][5]
-
Neutral Conditions (pH 6-8): The molecule is expected to have good stability at neutral pH.
-
Basic Conditions (pH > 8.5): The Boc group is generally stable towards most bases and nucleophiles.[1][6] The PEG linker and azide group are also expected to be stable under mild basic conditions.
Q3: What is the thermal and light stability of this compound?
Organic azides can be sensitive to heat and light.[4][7]
-
Heat: Elevated temperatures can cause the decomposition of the azide group, which results in the release of nitrogen gas.[7] It is recommended to store the compound and its solutions at low temperatures (-20°C or below).
-
Light: Prolonged exposure to light, especially UV radiation, can lead to the degradation of the azide group through the formation of highly reactive nitrene species.[7] It is crucial to protect the compound and its solutions from light.
Q4: Are there any chemical incompatibilities I should be aware of?
Yes, several types of chemicals are incompatible with the azide group:
-
Reducing Agents: Reagents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide group to a primary amine.
-
Strong Acids: As mentioned, strong acids can lead to the formation of hazardous hydrazoic acid and cleavage of the Boc group.[1][2][3][4][5]
-
Heavy Metals: Avoid contact with heavy metals, as they can form explosive metal azides.[4][5] Do not use metal spatulas for handling.[4]
-
Halogenated Solvents: Solvents such as dichloromethane (DCM) and chloroform should be avoided as they can react with azides to form explosive compounds.[4][8]
Q5: What are the recommended storage conditions for this compound and its solutions?
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: For long-term storage, it is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment to minimize degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound, with a focus on stability-related problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no reactivity in a "click chemistry" reaction. | Degradation of the azide group. | - Ensure that your reaction buffer does not contain reducing agents like DTT or TCEP. - Avoid strongly acidic conditions (pH < 4). - Minimize exposure of the linker and your reaction mixture to light and elevated temperatures. |
| Unexpected presence of a primary amine in the reaction. | Cleavage of the Boc protecting group. | - Avoid acidic buffers (pH < 4). - If acidic conditions are necessary for other reaction components, consider performing the azide-alkyne cycloaddition step first. |
| Inconsistent or non-reproducible experimental results. | Degradation of the stock solution. | - Prepare fresh stock solutions in an anhydrous organic solvent. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Always prepare aqueous solutions immediately before use. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility. | - First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO. - Add the organic stock solution to the aqueous buffer dropwise while vortexing. - If precipitation persists, consider reducing the final concentration or increasing the percentage of the organic co-solvent if your experiment allows. |
Stability Summary
The following table summarizes the general stability of the functional groups in this compound under various conditions.
| Condition | Azide Group | PEG Linker | Boc Protecting Group |
| Strongly Acidic (pH < 4) | Unstable, risk of forming HN₃ | Generally Stable | Unstable , cleaves to a primary amine |
| Mildly Acidic (pH 4-6) | Generally Stable | Generally Stable | May show some instability over time |
| Neutral (pH 6-8) | Stable | Stable | Stable |
| Basic (pH > 8.5) | Stable | Stable | Stable |
| Reducing Agents (DTT, TCEP) | Unstable , reduced to an amine | Stable | Stable |
| Elevated Temperature | Unstable , can decompose | Generally Stable | Stable |
| Light (especially UV) | Unstable , can decompose | Generally Stable | Stable |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest at the desired pH.
-
-
Incubation:
-
Dilute the this compound stock solution into the aqueous buffer to a final concentration of 1 mM.
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
Time Points:
-
Withdraw aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any potential degradation by freezing the aliquots at -80°C until analysis.
-
-
Analysis:
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the disappearance of the parent compound (this compound) and the appearance of any degradation products.
-
A primary degradation product to monitor for would be the Boc-deprotected species (Azido-PEG2-C1-Amine).
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing non-specific binding of Azido-PEG2-C1-Boc
Welcome to the technical support center for Azido-PEG2-C1-Boc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
An azide group for highly specific "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
A short polyethylene glycol (PEG) spacer (PEG2) that increases hydrophilicity, which in turn helps to reduce non-specific binding to proteins and surfaces.[][3]
-
A Boc-protected amine (C1-Boc), which provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation reactions.[4][5]
This versatile structure makes it suitable for applications in bioconjugation, drug delivery, and the development of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).[6][7]
Q2: What are the main causes of non-specific binding when using this compound?
Non-specific binding can arise from several factors:
-
Hydrophobic Interactions: Although the PEG linker enhances hydrophilicity, other parts of the molecule or the conjugated partner may have hydrophobic regions that can non-specifically interact with proteins or cell surfaces.
-
Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces or biomolecules. The overall charge of your conjugate can influence this.
-
Reagent Aggregation: The linker or conjugated molecules may aggregate, leading to non-specific deposition on surfaces.
-
Non-specific Binding of Detection Reagents: In applications involving fluorescence detection, the fluorescent probes themselves can bind non-specifically to cellular components, causing high background signals.[8][9]
-
Side Reactions in Click Chemistry: In copper-free click chemistry (SPAAC), the cyclooctyne reagents can sometimes react with thiol groups in cysteine residues, leading to off-target labeling.[10] In copper-catalyzed reactions, free copper ions can bind non-specifically to proteins.[8]
Q3: How does the Boc protecting group affect non-specific binding?
The tert-butyloxycarbonyl (Boc) group is a bulky and hydrophobic protecting group for the amine functionality.[4] While it effectively prevents the amine from reacting prematurely, its hydrophobicity could potentially contribute to non-specific binding through hydrophobic interactions. It is crucial to ensure complete deprotection when the free amine is required for the subsequent reaction step, as incomplete deprotection can lead to a heterogeneous product with varied binding characteristics.
Q4: Can the length of the PEG linker influence non-specific binding?
Yes, the length of the PEG linker can significantly impact non-specific binding. Generally, longer PEG chains are more effective at reducing non-specific interactions by creating a larger hydration shell around the conjugated molecule, which sterically hinders unwanted binding.[11][12][13] However, the optimal PEG length can be application-dependent, and for some targeted applications, a shorter linker may be preferable to avoid masking a binding site.[11][14][15]
Troubleshooting Guides
Guide 1: High Background in Fluorescence Imaging after Click Chemistry
This guide addresses the issue of high, non-specific fluorescence in control samples (e.g., cells not treated with the azide-functionalized molecule) during imaging experiments.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-specific binding of the fluorescent probe | 1. Decrease the concentration of the fluorescent azide/alkyne probe.[8][16] 2. Increase the number and duration of washing steps after the click reaction.[8][9][17] 3. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[8][18] 4. Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers for fixed-cell staining.[9][17] | Reduced background fluorescence in negative controls. |
| Copper-mediated fluorescence (in CuAAC) | 1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate.[8] 2. Prepare fresh sodium ascorbate solution for each experiment to ensure efficient reduction of Cu(II) to the catalytic Cu(I).[8] | Quenching of non-specific fluorescence caused by copper ions. |
| Cellular Autofluorescence | 1. Include an unstained control sample to determine the baseline autofluorescence.[4][9] 2. If possible, choose a fluorescent probe in a spectral range with lower autofluorescence (e.g., red or far-red).[4] 3. Use a commercial autofluorescence quenching reagent.[4] | Clearer distinction between the specific signal and background. |
Guide 2: Persistent Non-Specific Binding in Bioconjugation Assays
This guide provides solutions for when non-specific binding remains an issue despite basic blocking steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Ineffective Blocking Agent | 1. Increase the concentration of your current blocking agent (e.g., 1-5% BSA). 2. Try a different blocking agent. Casein or non-fat dry milk can sometimes be more effective than BSA.[19][20] Fish gelatin is another alternative, especially to avoid cross-reactivity with mammalian antibodies.[21][22] 3. For surface-based assays, consider using synthetic blocking agents like polyvinylpyrrolidone (PVP) or a different PEG-based blocker.[21] | Improved signal-to-noise ratio. |
| Inadequate Washing Protocol | 1. Increase the number of wash cycles (e.g., from 3 to 5). 2. Increase the duration of each wash (e.g., from 5 to 10 minutes) with gentle agitation.[17] 3. Optimize the composition of the wash buffer by adding a non-ionic surfactant (e.g., 0.05% Tween-20).[9][23] | Lower background signal. |
| Sub-optimal Buffer Conditions | 1. Adjust the pH of your binding and washing buffers. The pH can affect the charge of your conjugate and the interacting surfaces.[18] 2. Increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to disrupt electrostatic interactions.[18] | Reduced non-specific binding due to ionic interactions. |
Quantitative Data on Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the relative effectiveness of common blocking agents based on published data for ELISA, which can be a useful starting point for other bioconjugation assays.
| Blocking Agent | Typical Concentration | Relative Effectiveness | Notes |
| Non-fat Dry Milk | 1-5% (w/v) | High | Cost-effective and widely used. Not recommended for detecting phosphoproteins or biotinylated proteins.[21] |
| Casein | 1% (w/v) | Very High | Often more effective than BSA at reducing background.[19][20] Recommended for biotin-avidin systems.[22] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Moderate to High | A good general-purpose blocking agent. Recommended for detecting phosphoproteins.[21] |
| Fish Skin Gelatin | 0.1-1% (w/v) | Moderate | Less likely to cross-react with mammalian-derived antibodies.[19][21][22] |
| Normal Serum (e.g., Goat, Donkey) | 5-10% (v/v) | High | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody.[24] |
| Synthetic/Commercial Blockers | Varies | Varies | Can be protein-free, which is advantageous in certain applications. Often provide lower background than traditional protein-based blockers.[1][21] |
Effectiveness can be assay-dependent and empirical testing is recommended.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.
-
Dissolve the Compound: Dissolve the this compound in a suitable organic solvent such as methanol or dichloromethane (DCM).
-
Add Acid: Add a strong acid. A common method is to use trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM).[25] Alternatively, 4M HCl in dioxane can be used.[25] A milder method involves using oxalyl chloride in methanol.[26]
-
Incubation: Stir the reaction mixture at room temperature. The reaction time can range from 5 minutes to 4 hours, depending on the acid and substrate.[25][26] Monitor the reaction progress by a suitable method like TLC or LC-MS.
-
Solvent Removal: After the reaction is complete, remove the acid and solvent under reduced pressure. Multiple co-evaporations with a suitable solvent may be necessary to completely remove residual acid.
-
Product Isolation: The deprotected product is typically obtained as an amine salt (e.g., TFA or HCl salt) and can be used directly in the next step or after neutralization.
Protocol 2: Cell Surface Labeling and Fluorescence Detection via Click Chemistry
This protocol provides a general workflow for labeling cell surface glycans with an azide-modified sugar and then detecting them using a fluorescent alkyne probe via CuAAC click chemistry.
-
Metabolic Labeling: Culture cells in a medium containing an azide-modified sugar (e.g., Ac4ManNAz) for 1-3 days to allow for its incorporation into cell surface glycans.
-
Cell Harvesting and Washing: Gently harvest the cells and wash them 2-3 times with ice-cold PBS to remove any un-incorporated azide-sugar.
-
Blocking (Optional but Recommended): To reduce non-specific binding of the detection reagents, incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes on ice.
-
Click Reaction Cocktail Preparation (Prepare Fresh):
-
Fluorescent alkyne probe (e.g., DBCO-fluorophore for copper-free click, or a terminal alkyne-fluorophore for CuAAC).
-
For CuAAC, prepare a cocktail in PBS containing:
-
100 µM CuSO₄
-
500 µM THPTA (or other copper-chelating ligand)
-
5 mM Sodium Ascorbate (add last to initiate the reaction)
-
10 µM alkyne-fluorophore
-
-
-
Labeling Reaction: Resuspend the cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells 3-4 times with a wash buffer (e.g., PBS containing 1% BSA and 0.05% Tween-20) to remove unreacted reagents.
-
Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or prepare them for fluorescence microscopy.
Mandatory Visualizations
Caption: Workflow for cell surface labeling using this compound and click chemistry.
Caption: Logical flowchart for troubleshooting non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 19. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 22. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 23. nicoyalife.com [nicoyalife.com]
- 24. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Synthesis with Azido-PEG2-C1-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Azido-PEG2-C1-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive functionalities?
This compound is a heterobifunctional linker commonly used in PROTAC synthesis. It features three key components:
-
An azide group (N₃) at one end, which is ideal for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, to conjugate with an alkyne-functionalized molecule.[1]
-
A tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other end. The Boc group is a protecting group that can be removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing molecule (e.g., an E3 ligase ligand) via amide bond formation.[2][3]
-
A hydrophilic di-ethylene glycol (PEG2) spacer, which enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[4]
Q2: What is the general synthetic strategy for building a PROTAC using this compound?
A common strategy involves a sequential, two-step process:
-
Click Reaction: The azide end of the linker is first reacted with an alkyne-functionalized ligand (either the warhead for the protein of interest or the E3 ligase ligand) via a CuAAC reaction.[1]
-
Boc Deprotection and Amide Coupling: The Boc protecting group on the other end of the linker is removed using an acid like trifluoroacetic acid (TFA). The resulting free carboxylic acid is then coupled to the second ligand (containing a primary or secondary amine) using standard peptide coupling reagents (e.g., HATU, HBTU).
This workflow is illustrated in the diagram below.
Troubleshooting Guide
Issue 1: Low or No Yield in the CuAAC "Click" Reaction
My LC-MS analysis shows unreacted starting materials (azide-linker and alkyne-ligand) after the CuAAC reaction. What could be the problem?
Low or no yield in the CuAAC reaction is a common issue that can often be resolved by optimizing the reaction conditions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Copper(I) Catalyst | The CuAAC reaction requires the Cu(I) oxidation state. Cu(II) salts (like CuSO₄) are often used with a reducing agent (like sodium ascorbate) to generate Cu(I) in situ. Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time.[5] |
| Oxygen Interference | Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degas your solvents (e.g., by sparging with argon or nitrogen) and consider running the reaction under an inert atmosphere.[6] |
| Poor Ligand Choice or Concentration | A stabilizing ligand for the copper catalyst, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is often crucial for efficient reaction, especially in aqueous or partially aqueous solvent systems.[6] Ensure you are using an appropriate ligand at a sufficient concentration (typically in excess relative to the copper catalyst). |
| Incorrect Order of Reagent Addition | The order of addition can be critical. A recommended procedure is to first mix the CuSO₄ with the stabilizing ligand, add this mixture to your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.[7] |
| Solvent Incompatibility | Ensure your reactants are fully dissolved in the chosen solvent system. Common solvents for CuAAC include mixtures of t-BuOH/H₂O, DMSO, or DMF.[5] Gentle heating may improve solubility and reaction rates. |
| Inhibition by Excess Alkyne | Some copper-ligand complexes can be inhibited by high concentrations of the alkyne substrate.[7] If you are using a large excess of the alkyne, consider reducing its stoichiometry. |
Issue 2: Incomplete Boc Deprotection
I see a mix of my Boc-protected intermediate and the desired deprotected product after treatment with acid.
Incomplete Boc deprotection can be addressed by modifying the reaction conditions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. Trifluoroacetic acid (TFA) is commonly used. If deprotection is incomplete, increase the concentration of TFA (e.g., from 20% to 50% in dichloromethane (DCM)).[8] Alternatively, a stronger acid system like 4M HCl in dioxane can be used.[8] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and monitor the progress by LC-MS or TLC. Most deprotections are performed at room temperature, but some sterically hindered substrates may require longer times.[8] |
| Solvent Issues | Ensure that your Boc-protected intermediate is fully soluble in the reaction solvent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[8] |
Issue 3: Side Reactions and Impurities
I am observing unexpected side products in my reaction mixture.
Side reactions can occur at various stages of the synthesis. Below is a troubleshooting flowchart to help identify and mitigate these issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
analytical methods for characterizing Azido-PEG2-C1-Boc products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for characterizing Azido-PEG2-C1-Boc. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the structure, purity, and molecular weight of the compound.
Q2: What is the expected molecular weight of this compound?
A2: The expected monoisotopic mass of this compound (Molecular Formula: C₁₀H₁₉N₃O₄) is approximately 245.14 g/mol . This value is crucial for mass spectrometry analysis.
Analytical Methodologies and Troubleshooting
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: What are the expected ¹H NMR chemical shifts for this compound?
A3: While the exact chemical shifts can vary slightly based on the solvent and instrument, the expected proton NMR signals for this compound are summarized in the table below.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | singlet | 9H |
| -NH- (Carbamate) | ~5.0 | broad singlet | 1H |
| -CH₂-NH- | ~3.3-3.4 | multiplet | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | singlet | 8H |
| -CH₂-N₃ | ~3.39 | triplet | 2H |
Q4: My ¹H NMR spectrum shows broad peaks for the PEG backbone. What could be the cause?
A4: Broadening of the PEG signals in the ¹H NMR spectrum can be due to several factors:
-
Sample Viscosity: Concentrated samples of PEG compounds can be viscous, leading to broader peaks. Diluting the sample may help to sharpen the signals.
-
Hygroscopic Nature: PEG compounds can absorb moisture from the atmosphere. The presence of water can lead to peak broadening. It is recommended to use dry solvents and handle the sample in a dry environment.
-
Instrumental Factors: Improper shimming of the NMR spectrometer can also result in broad peaks. Ensure the instrument is properly tuned and shimmed before acquiring the spectrum.
Q5: I am having difficulty quantifying the azide incorporation by ¹H NMR because the methylene protons adjacent to the azide are obscured by the PEG signals. What can I do?
A5: This is a common challenge, especially with short PEG chains where the signals overlap. One effective method to overcome this is to perform a "click" reaction with a suitable alkyne, such as ethyl propiolate, to form a 1,2,3-triazole adduct. The protons on the newly formed triazole ring will have distinct chemical shifts that are well-separated from the PEG backbone, allowing for accurate quantification of the azide functionalization.[1]
Mass Spectrometry (MS)
Q6: What are the expected ions in the mass spectrum of this compound?
A6: In electrospray ionization (ESI) mass spectrometry, you can expect to observe the following ions for this compound:
| Ion | Expected m/z |
| [M+H]⁺ | ~246.15 |
| [M+Na]⁺ | ~268.13 |
| [M-Boc+H]⁺ | ~146.10 |
Q7: I am observing significant fragmentation of the Boc group in my ESI-MS analysis, even without intentional fragmentation. How can I minimize this?
A7: The Boc protecting group is known to be labile under certain mass spectrometry conditions. To minimize in-source fragmentation:
-
Use a "soft" ionization method: If available, consider using a softer ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Optimize ESI source conditions: Lower the fragmentor or cone voltage in the ESI source. This reduces the energy applied to the molecules as they enter the mass spectrometer, thus minimizing unwanted fragmentation.[2]
-
Mobile Phase Composition: If using LC-MS, avoid highly acidic mobile phases if possible, as this can promote the loss of the Boc group. Formic acid is generally a better choice than trifluoroacetic acid (TFA).[2]
Q8: What are the characteristic fragmentation patterns for the Boc group in MS/MS analysis?
A8: In tandem mass spectrometry (MS/MS), the Boc group typically fragments through the loss of isobutylene (C₄H₈, 56 Da) and/or the entire Boc group (C₅H₉O₂, 101 Da). The loss of isobutylene followed by the loss of CO₂ (44 Da) is also a common fragmentation pathway.[3]
High-Performance Liquid Chromatography (HPLC)
Q9: this compound does not have a strong UV chromophore. What type of HPLC detector is suitable for its analysis?
A9: For compounds like this compound that lack a significant UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended. These detectors provide a near-universal response for non-volatile analytes and are well-suited for quantifying PEGylated compounds.[4] A Refractive Index (RI) detector can also be used, but it is generally less sensitive and not compatible with gradient elution.
Q10: What are the recommended HPLC conditions for analyzing this compound?
A10: A reversed-phase HPLC method is typically suitable for the analysis of small PEG linkers. The following table provides a good starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
Q11: I am observing peak tailing or poor peak shape in my HPLC chromatogram. What could be the issue?
A11: Peak tailing in the HPLC analysis of PEG compounds can be caused by several factors:
-
Secondary Interactions: The PEG chain can have secondary interactions with the stationary phase. Using a mobile phase with a sufficient organic modifier and a small amount of an acid like formic acid can help to mitigate these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column Contamination: The column may be contaminated with previously analyzed samples. Flushing the column with a strong solvent may resolve the issue.
Troubleshooting Potential Impurities
Q12: What are the common impurities I should look for in my this compound product?
A12: Potential impurities can arise from the starting materials or from side reactions during the synthesis. Common impurities to consider include:
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials such as the corresponding diol or tosylated intermediate.
-
Reduction of the Azide Group: The azide group can be reduced to an amine, resulting in an impurity with a mass difference of -26 Da (N₃ vs. NH₂). This can be detected by mass spectrometry.
-
Incomplete Boc Protection: If the Boc protection step is not complete, you may have the corresponding free amine as an impurity.
-
Side Products from Boc Deprotection (if applicable): If the synthesis involves a Boc deprotection step, side reactions such as alkylation of nucleophilic residues by the tert-butyl cation can occur.
Experimental Workflows
Caption: A general experimental workflow for the characterization of this compound.
Caption: A troubleshooting decision tree for common analytical issues.
References
Technical Support Center: Scaling Up Reactions Involving Azido-PEG2-C1-Boc
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving Azido-PEG2-C1-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
When scaling up reactions, challenges often relate to managing reaction exotherms, ensuring efficient mixing, potential for side reactions, and consistent product purity. With PEG-containing molecules like this compound, solubility and purification can also become more complex at a larger scale.
Q2: How does the Boc protecting group influence scale-up?
The tert-Butyloxycarbonyl (Boc) group is generally stable but requires acidic conditions for removal. When scaling up the deprotection step, careful control of temperature and the rate of acid addition is crucial to manage the evolution of isobutylene gas and prevent unwanted side reactions.
Q3: What are the key considerations for reactions involving the azide group at scale?
The azide group is relatively stable but can be reduced to an amine in the presence of certain reagents like phosphines or reducing agents such as DTT.[1][2] On a large scale, it is important to ensure that all reagents and solvents are free from contaminants that could inadvertently reduce the azide. For click chemistry reactions (CuAAC), maintaining the catalytic activity of the copper(I) species is critical and can be challenging at scale due to potential oxidation.[3]
Q4: Are there specific solubility issues to consider during scale-up?
This compound, containing a PEG linker, is generally soluble in a range of polar aprotic and chlorinated organic solvents. However, as the scale of the reaction increases, the concentration of reactants and intermediates also increases, which can lead to precipitation if the solvent volume is not adequately scaled. The solubility of the final product may also differ significantly from the starting material, potentially requiring solvent exchanges or anti-solvent precipitation for isolation.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low yield or incomplete reaction when coupling a carboxylic acid to the amine of this compound (after Boc deprotection).
| Potential Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid | Ensure the activating agent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry. Consider using a different activating agent more suitable for scale-up, such as those that form crystalline byproducts for easier removal. |
| Poor solubility of reactants | Increase the solvent volume or switch to a solvent system where all reactants are fully soluble at the reaction temperature. |
| Side reactions of the activated acid | Control the reaction temperature carefully, as higher temperatures can lead to side reactions like epimerization if the carboxylic acid has a chiral center. |
| Base-related issues | Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competition with the desired amine. Ensure the base is added slowly to control any exotherm. |
Boc Deprotection
Problem: Incomplete Boc deprotection or degradation of the product.
| Potential Cause | Suggested Solution |
| Insufficient acid | Ensure at least a stoichiometric amount of strong acid (e.g., TFA or HCl in dioxane) is used. On a larger scale, it's often necessary to use a larger excess of acid. |
| Reaction time is too short | Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Scale-up reactions may require longer reaction times due to mixing and heat transfer limitations. |
| Degradation of the PEG linker | Avoid excessively high temperatures or prolonged exposure to very strong acids, which can lead to cleavage of the PEG chain. Perform the reaction at 0°C to room temperature. |
| Formation of t-butyl adducts | If your molecule contains nucleophilic groups, they can be alkylated by the t-butyl cation generated during deprotection. Consider adding a scavenger like triethylsilane or thioanisole. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low yield or no reaction in the "click" reaction.
| Potential Cause | Suggested Solution |
| Oxidation of Cu(I) catalyst | The active catalyst is Cu(I). Oxidation to Cu(II) will halt the reaction.[3] Degas all solvents and reagents thoroughly by sparging with an inert gas (argon or nitrogen).[3] Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[3] |
| Poor quality of reagents | Verify the purity of the this compound and the alkyne-containing reactant. Impurities can inhibit the catalyst.[3] |
| Ligand issues | A ligand like TBTA or THPTA is often used to stabilize the Cu(I) catalyst and improve reaction rates. Ensure the correct ligand is used at the appropriate concentration. |
| Inhibition by other functional groups | Some functional groups can coordinate with the copper catalyst and inhibit the reaction. If possible, protect these groups or use a different synthetic route. |
Experimental Protocols
General Protocol for Large-Scale Boc Deprotection
-
Dissolution: Dissolve the Boc-protected this compound derivative in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) in a reaction vessel equipped with a mechanical stirrer, thermometer, and an inert gas inlet/outlet.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add a solution of 4M HCl in dioxane or neat trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until all the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene several times to remove residual acid. The resulting amine salt can often be used directly in the next step or neutralized with a mild base and extracted.
General Protocol for Scale-Up of CuAAC (Click Chemistry)
-
Preparation: In a large reaction vessel, dissolve the alkyne-containing substrate and this compound (1.0-1.2 equivalents) in a mixture of t-butanol and water or another suitable solvent system.
-
Degassing: Sparge the solution with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate flask, prepare a fresh solution of copper(II) sulfate (e.g., 0.05-0.1 equivalents) and a ligand like THPTA in degassed water. In another flask, prepare a fresh solution of sodium ascorbate (e.g., 0.2-0.5 equivalents) in degassed water.
-
Reaction Initiation: Add the copper/ligand solution to the main reaction vessel, followed by the sodium ascorbate solution.
-
Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere. The reaction is often complete within 1-4 hours. Monitor by LC-MS.
-
Purification: Upon completion, the product may be isolated by extraction, precipitation, or purified directly using large-scale reverse-phase HPLC or flash chromatography.
Visualizations
Caption: Workflow for Boc deprotection followed by amide coupling.
Caption: Logic diagram for troubleshooting low yields in CuAAC reactions.
References
Validation & Comparative
A Comparative Guide to Bioconjugation Linkers: Alternatives to Azido-PEG2-C1-Boc
For researchers, scientists, and drug development professionals, the selection of a linker is a critical step in the design of bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. While Azido-PEG2-C1-Boc is a versatile and widely used heterobifunctional linker, a range of alternatives has emerged offering distinct advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for your bioconjugation needs.
The this compound linker combines a bioorthogonal azide handle for "click" chemistry, a short polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a Boc-protected amine for further functionalization. While effective, the landscape of bioconjugation has evolved, presenting alternatives that address potential limitations of PEGylation and offer a broader range of reactivity and release mechanisms. This guide will explore three main categories of alternatives: advanced click chemistry linkers, non-PEG hydrophilic linkers, and linkers with alternative reactivity and cleavability.
Advanced "Click" Chemistry Linkers: Beyond the Azide
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing for the conjugation of an azide to a cyclooctyne without the need for a cytotoxic copper catalyst.[1] While this compound provides the azide moiety, the choice of the cyclooctyne partner significantly impacts reaction kinetics. Furthermore, an even faster bioorthogonal reaction, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctyne (TCO), has gained prominence.[2]
Performance Comparison: Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of the reaction speed, a critical factor in bioconjugation, especially when working with low concentrations of biomolecules.
| Reaction Type | Linker Components | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne + Azide | 10 - 10⁴ | Requires copper catalyst, which can be cytotoxic.[2] |
| SPAAC | DBCO + Azide | ~1 | Copper-free and bioorthogonal.[3] DBCO generally has faster kinetics than BCN.[4] |
| SPAAC | BCN + Azide | Generally lower than DBCO | More stable in the presence of thiols compared to DBCO.[4] |
| iEDDA | Tetrazine + TCO | 800 - 30,000 (up to 10⁷) | Exceptionally fast, catalyst-free, and highly bioorthogonal.[2] |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.
Experimental Workflow: SPAAC vs. iEDDA
The choice between SPAAC and iEDDA often depends on the need for speed and the specific biological context. The following diagrams illustrate the general workflows for these two powerful ligation techniques.
Non-PEG Hydrophilic Linkers: Addressing the "PEG Dilemma"
While PEG is widely used to improve the solubility and pharmacokinetic profiles of bioconjugates, concerns about potential immunogenicity and non-biodegradability have driven the development of alternatives.[5] Polysarcosine (PSar), polypeptides, and polysaccharides are emerging as promising substitutes.
Performance Comparison: Polysarcosine (PSar) vs. PEG
Experimental data suggests that PSar-based linkers can offer comparable or even superior performance to PEG linkers, particularly in the context of high drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs).
| Parameter | Polysarcosine (PSar) | Poly(ethylene glycol) (PEG) | Comments |
| Immunogenicity | Low / Non-immunogenic | Potential for pre-existing anti-PEG antibodies.[5] | PSar's resemblance to natural polypeptides minimizes immune response.[5] |
| Biodegradability | Biodegradable | Non-biodegradable | PSar degrades into natural metabolites.[5] |
| In Vitro Cytotoxicity of ADC | Comparable or slightly higher potency in some studies. | Standard benchmark for in vitro potency. | PSar-conjugated ADCs maintain high cytotoxic activity.[5] |
| In Vivo Efficacy of ADC | Can be superior, especially for high-DAR ADCs. | Well-established, but high DAR can lead to aggregation and rapid clearance. | PSar can improve the pharmacokinetic profile of high-DAR ADCs.[6][7] |
Signaling Pathway: General Mechanism of ADC Action
The linker plays a crucial role in the mechanism of action of an ADC, ensuring stability in circulation and enabling payload release within the target cell.
Linkers with Alternative Reactivity and Cleavability
Beyond click chemistry, traditional amine-reactive linkers like N-hydroxysuccinimide (NHS) esters remain a robust option for conjugating to lysine residues on proteins. Additionally, the choice between a cleavable and a non-cleavable linker is a critical design parameter, particularly for ADCs.
Performance Comparison: Linker Stability
The stability of the linker is paramount, with different classes of cleavable linkers designed to respond to specific triggers within the target cell.
| Linker Type | Cleavage Trigger | Stability Profile |
| Hydrazone | Acidic pH (Endosomes/Lysosomes) | Generally stable at physiological pH (~7.4) but labile in acidic environments.[8] |
| Disulfide | High Glutathione Concentration (Intracellular) | Stable in the bloodstream, cleaved in the reducing intracellular environment.[9] |
| Peptide (e.g., Val-Cit) | Specific Enzymes (e.g., Cathepsin B in lysosomes) | Designed to be stable in circulation but cleaved by enzymes overexpressed in tumor cells.[10] |
| Oxime | Acidic pH | Significantly more stable than hydrazones under acidic conditions.[8][11] |
| Non-cleavable (e.g., Thioether) | Proteolytic Degradation of the Antibody | The payload is released with the linker and a portion of the antibody attached after lysosomal degradation.[9] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with a DBCO-NHS Ester
This protocol describes the conjugation of a DBCO moiety to an antibody via reaction with primary amines (lysine residues).
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4, free of primary amines like Tris or glycine).
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Desalting column.
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[12]
-
DBCO-NHS Ester Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[13][14]
-
Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[12][13] The final concentration of the organic solvent should not exceed 20% (v/v).[12]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer.[15]
Protocol 2: General Procedure for Tetrazine-TCO Ligation
This protocol outlines the conjugation of a TCO-functionalized protein to a tetrazine-functionalized molecule.
Materials:
-
TCO-functionalized protein.
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, payload).
-
PBS buffer, pH 6-9.
Procedure:
-
Reaction Setup: Mix the TCO-functionalized protein with the tetrazine-functionalized molecule in PBS buffer. A 1:1 molar ratio is typical, though a slight excess of the tetrazine component can be used.[16]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[16] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (510-550 nm).[16]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.
Protocol 3: Synthesis and Conjugation of a Polysarcosine (PSar) Linker
This protocol provides a general overview of the synthesis of a PSar linker and its conjugation to a protein.
Materials:
-
Sarcosine N-carboxyanhydride (SarNCA).
-
Initiator (e.g., PhS-TMS for a phenyl thioester-functionalized PSar).
-
Anhydrous DMF.
-
Cysteine-containing protein (e.g., Cys-IFN).
-
Tris-HCl buffer.
-
Desalting column and FPLC for purification.
Procedure:
-
PSar Synthesis:
-
Protein Conjugation:
-
Dissolve the cysteine-containing protein in Tris-HCl buffer.
-
Add the phenyl thioester-functionalized PSar (PhS-PSar) to the protein solution (e.g., at a 3-fold molar excess).[17]
-
Incubate at room temperature for ~8 hours.[17]
-
Purify the PSar-protein conjugate using a desalting column followed by FPLC.[17]
-
Conclusion
The field of bioconjugation is continuously advancing, offering a diverse toolkit of linkers beyond the standard this compound. For applications requiring rapid kinetics, tetrazine-TCO ligation offers an unparalleled advantage.[2] When concerns about PEG immunogenicity and biodegradability are paramount, alternatives like polysarcosine provide a compelling solution with demonstrated in vivo benefits.[5][6] The choice of cleavable versus non-cleavable linkers, and the specific cleavage chemistry employed, remains a critical decision in the design of therapeutics like ADCs, directly impacting their stability, efficacy, and safety profile.[9] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make more informed decisions in selecting the optimal linker to meet the specific demands of their bioconjugation application.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. chem.pku.edu.cn [chem.pku.edu.cn]
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Azido-PEG2-C1-Boc
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry is critical, dictating the efficiency, biocompatibility, and ultimate success of applications ranging from targeted drug delivery to advanced cellular imaging. Azido-PEG2-C1-Boc, a heterobifunctional linker featuring an azide handle, a short polyethylene glycol (PEG) spacer, and a protected amine, offers a versatile platform for such modifications. The primary methods for leveraging its azide functionality are copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.
This guide provides an objective, data-driven comparison of CuAAC and SPAAC for the conjugation of this compound. We will delve into the quantitative performance of each method, provide detailed experimental protocols, and visualize the underlying chemical and biological workflows to empower you in selecting the optimal strategy for your research.
At a Glance: CuAAC vs. SPAAC
The fundamental difference between these two powerful ligation techniques lies in the activation of the alkyne reaction partner. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne, leading to a rapid and highly regioselective reaction.[1] In contrast, SPAAC employs a strained cyclooctyne, which reacts with an azide without the need for a catalyst due to the release of ring strain.[1][2] This distinction has profound implications for their application, particularly in biological systems.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potential cytotoxicity due to copper catalyst, though ligands can mitigate this.[1][3] | Excellent, ideal for live cell and in vivo applications.[4] |
| Reaction Kinetics | Generally faster (minutes to a few hours).[5] | Slower than CuAAC (hours to overnight).[5] |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole).[5] | Produces a mixture of regioisomers.[5] |
| Cost | Reagents (terminal alkynes, copper salts) are generally less expensive.[6] | Strained cyclooctynes can be more expensive.[6] |
Quantitative Performance Comparison
While direct kinetic and yield data for this compound is not extensively published, we can extrapolate from studies on similar short-chain azide-PEG linkers and related bioconjugation reactions to provide a comparative overview.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Typical Yield | > 90% | > 85% |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100 | 0.01 - 1 |
| Required Reactant Concentration | Micromolar to millimolar | Micromolar to millimolar |
| Cell Viability (in vitro) | Can be cytotoxic without protective ligands.[7] | Generally high.[7] |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and their application in a common workflow, we provide the following diagrams created using the DOT language.
Chemical Reaction Mechanisms
Caption: Reaction schemes for CuAAC and SPAAC with this compound.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Detailed Experimental Protocols
The following are representative protocols for bioconjugation using this compound. These may require optimization for specific molecules and applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized protein to this compound.
Materials:
-
Alkyne-functionalized protein in amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared).
-
Copper ligand (e.g., THPTA) stock solution (e.g., 10 mM in DMSO).
-
Purification system (e.g., dialysis, size-exclusion chromatography).
Procedure:
-
Prepare Reactants:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Ensure the alkyne-functionalized protein is at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-functionalized protein.
-
Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein.
-
Add the copper ligand stock solution to a final concentration of 0.1 mM.[8]
-
-
Initiate Reaction:
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted reagents and byproducts by dialysis against PBS or using a desalting column.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, which should show a band shift corresponding to the mass of the attached PEG linker.
-
Further characterization can be performed using mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized molecule to this compound.
Materials:
-
DBCO-functionalized molecule (e.g., protein, fluorescent dye) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Purification system (e.g., dialysis, size-exclusion chromatography).
Procedure:
-
Prepare Reactants:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
-
Reaction Setup:
-
To the solution of the DBCO-functionalized molecule, add the this compound stock solution to achieve a 2- to 5-fold molar excess.
-
Ensure the final DMSO concentration is below 10% (v/v) to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess linker.
-
-
Characterization:
-
Confirm conjugation using methods such as UV-Vis spectroscopy (DBCO has a characteristic absorbance around 310 nm), SDS-PAGE, and mass spectrometry.[4]
-
Conclusion and Recommendations
The choice between CuAAC and SPAAC for conjugating this compound is highly dependent on the specific application.
-
For in vitro applications where speed and cost are primary considerations and the potential for copper-induced side reactions can be managed, CuAAC is a powerful and efficient choice .[6] The use of copper-chelating ligands is strongly recommended to minimize potential damage to sensitive biomolecules.[9]
-
For applications involving live cells, in vivo studies, or sensitive biological systems , the biocompatibility of SPAAC makes it the superior and often necessary option .[4] While the reaction kinetics are slower, the absence of a cytotoxic catalyst ensures the integrity of the biological system under investigation.
By carefully considering the trade-offs between reaction kinetics, biocompatibility, and cost, researchers can harness the full potential of this compound for a wide range of innovative applications in drug development and life sciences research.
References
- 1. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Mass Spectrometry Analysis of Azido-PEG2-C1-Boc Conjugates
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the precise characterization of linker molecules is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the Azido-PEG2-C1-Boc conjugate, a heterobifunctional linker increasingly utilized in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. We present a detailed examination of Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), offering experimental protocols and quantitative data to inform your analytical strategy.
The this compound conjugate features a terminal azide group for "click" chemistry, a Boc-protected amine for subsequent deprotection and conjugation, and a short polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation. Accurate mass determination and purity assessment of this linker are critical for ensuring the homogeneity and efficacy of the final bioconjugate.
Comparative Analysis of Mass Spectrometry Techniques
The two primary mass spectrometry techniques for analyzing PEGylated molecules are ESI-LC/MS and MALDI-TOF MS. Each offers distinct advantages and is suited for different analytical objectives.[1][2]
| Feature | ESI-LC/MS | MALDI-TOF MS | Alternative Techniques |
| Principle | Soft ionization of analytes in solution coupled with chromatographic separation. | Co-crystallization of analyte with a matrix followed by laser-induced desorption and ionization. | Hydrophilic Interaction Liquid Chromatography (HILIC): Separates polar compounds.[3] Ion Mobility Spectrometry (IMS): Separates ions based on their size and shape.[4][5] |
| Resolution | High to very high, allowing for accurate mass determination and isotopic resolution.[1] | Moderate to high, depending on the instrument. | HILIC can provide excellent chromatographic resolution for polar analytes. IMS adds another dimension of separation. |
| Sensitivity | High, especially when coupled with sensitive detectors like Orbitrap or Q-TOF. | Very high, often in the femtomole to attomole range.[6] | HILIC can enhance MS sensitivity for polar compounds. IMS can improve signal-to-noise by separating analytes from background ions.[4] |
| Sample Throughput | Lower, due to the chromatographic separation step. | High, as it is a direct analysis method. | HILIC has similar throughput to other LC methods. IMS is a rapid gas-phase separation. |
| Information Provided | Provides information on molecular weight, purity, and can be used for fragmentation studies (MS/MS) to confirm structure. The liquid chromatography component separates isomers and impurities.[1] | Primarily provides molecular weight information and can show the distribution of PEG oligomers. Fragmentation is less common but possible with TOF/TOF instruments.[2][6] | HILIC is excellent for separating polar isomers and impurities.[3] IMS can provide information on the conformational structure of the molecule.[7] |
| Sample Preparation | Requires soluble samples in a volatile buffer.[1] | Requires co-crystallization with a suitable matrix.[1][6] | HILIC requires specific mobile phase compositions. IMS sample preparation is similar to ESI-MS. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible data. Below are starting protocols for the analysis of this compound conjugates using ESI-LC/MS and MALDI-TOF MS.
ESI-LC/MS Protocol
This method is ideal for accurate mass determination, purity analysis, and structural confirmation via fragmentation.[1]
1. Sample Preparation:
-
Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.
-
Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulates.
2. LC-MS Parameters:
-
LC System: HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 100 - 1000.
3. Data Analysis:
-
Identify the peaks corresponding to the expected molecular weight of this compound (exact mass: 274.16 g/mol ) and its common adducts, such as [M+H]+, [M+Na]+, and [M+K]+.
-
For MS/MS analysis, isolate the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
MALDI-TOF MS Protocol
This technique is well-suited for rapid molecular weight confirmation.[6]
1. Sample Preparation:
-
Prepare a 10 mg/mL solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Dissolve the this compound conjugate in a similar solvent to a concentration of 1 mg/mL.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
2. MALDI-TOF MS Parameters:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Adjust to the minimum necessary for good signal intensity to avoid excessive fragmentation.
-
Mass Range: m/z 100 - 1000.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.
3. Data Analysis:
-
Identify the peaks corresponding to the sodiated ([M+Na]+) and potassiated ([M+K]+) adducts of the conjugate.
Expected Fragmentation Patterns
Upon collision-induced dissociation, the following fragmentation pathways are expected:
-
Loss of the Boc group: A characteristic loss of 56 Da (isobutylene) or 100 Da (t-butoxycarbonyl group) is a primary indicator of the Boc protecting group.
-
Cleavage of the PEG chain: Fragmentation of the ether linkages in the PEG chain will result in a series of peaks separated by 44.026 Da (the mass of the ethylene glycol unit).[8]
-
Loss of the azide group: The azide group can be lost as N2 (28 Da) or the entire N3 moiety (42 Da).
Visualizing the Analytical Workflow
To aid in understanding the experimental process, the following diagrams illustrate the workflows for ESI-LC/MS and MALDI-TOF MS analysis.
Caption: Experimental workflow for ESI-LC/MS analysis.
Caption: Experimental workflow for MALDI-TOF MS analysis.
Conclusion
The choice between ESI-LC/MS and MALDI-TOF MS for the analysis of this compound conjugates depends on the specific analytical need. ESI-LC/MS is the preferred method for comprehensive characterization, including purity assessment and structural confirmation, due to its high resolution and the separation power of liquid chromatography.[1] MALDI-TOF MS, on the other hand, offers a rapid and sensitive approach for routine molecular weight confirmation.[2][6] For more complex analyses, advanced techniques such as HILIC and ion mobility spectrometry can provide additional valuable information. By employing the appropriate mass spectrometry techniques and optimized experimental protocols, researchers can ensure the quality and integrity of their bifunctional linkers, a critical step in the development of robust and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 4. Enhanced Mixture Analysis of Poly(ethylene glycol) Using High-Field Asymmetric Waveform Ion Mobility Spectrometry Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. bath.ac.uk [bath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purification and Analysis of Azido-PEG2-C1-Boc Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, click chemistry, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity of linker molecules is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purification and analysis of Azido-PEG2-C1-Boc reactions, juxtaposed with alternative methods. Supported by experimental data and detailed protocols, this document serves as a practical resource for optimizing the purification of this critical reagent.
Performance Comparison of Purification Techniques
The selection of a purification strategy for this compound and related PEGylated linkers hinges on a balance between desired purity, recovery, speed, and scalability. While HPLC is a powerful tool for achieving high purity, other techniques offer advantages in specific contexts.[1][2]
| Parameter | Preparative HPLC | Flash Chromatography | Size-Exclusion Chromatography (SEC) | Non-Chromatographic Methods (e.g., Precipitation, Crystallization) |
| Purity Achieved | >99%[1] | 95-98%[1] | Effective for removing large impurities | Variable, often lower purity |
| Recovery Rate | Good to High (Can be optimized) | Good | High | Variable, can have significant loss |
| Resolution | Very High | Moderate to Good | Low to Moderate | Not applicable |
| Speed (per run) | 30-60 minutes[1] | 15-30 minutes[1] | 30-60 minutes | Variable, can be lengthy |
| Scalability | Good for mg to gram scale | Excellent for gram to kg scale | Good for various scales | Can be challenging to scale |
| Cost (Instrument) | High | Moderate | Moderate | Low |
| Cost (Consumables) | High (specialized columns, high-purity solvents)[1] | Low to Moderate (less expensive columns and solvents)[1] | Moderate | Low |
| Best Suited For | High-purity applications, difficult separations | Rapid purification of large quantities, less complex mixtures | Separation based on size, removal of unreacted PEG | Initial cleanup, large-scale industrial processes |
Experimental Protocols
Preparative HPLC Purification of this compound Reaction Mixture
This protocol outlines a general method for the purification of this compound from a crude reaction mixture using preparative reversed-phase HPLC.
1. Instrumentation and Column:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
Column: A reversed-phase C18 column suitable for preparative scale (e.g., 21.2 x 150 mm, 5 µm particle size). The choice of column dimension will depend on the amount of material to be purified.[3]
2. Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: Scaled appropriately for the preparative column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Column Temperature: 30°C
-
Injection Volume: Determined by a loading study on an analytical column and scaled up. The sample should be dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase composition.[4]
-
UV Detection Wavelength: 210 nm (for monitoring the azide and amide functionalities).
4. Gradient Elution: The gradient should be optimized based on an analytical scale separation. A typical gradient might be:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
5. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a high but soluble concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
6. Fraction Collection:
-
Collect fractions based on the UV chromatogram, targeting the peak corresponding to the this compound product.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).
Analytical HPLC of Purified this compound
This protocol is for the analysis of the purified product to determine its purity.
1. Instrumentation and Column:
-
HPLC System: A standard analytical HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be beneficial for PEG-containing molecules that lack a strong chromophore.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5-10 µL
-
UV Detection Wavelength: 210 nm
4. Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 2 | 5 |
| 15 | 95 |
| 20 | 95 |
| 21 | 5 |
| 25 | 5 |
5. Sample Preparation:
-
Dissolve the purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizing the Workflow and Comparison
Caption: Experimental workflow for the purification of this compound.
References
A Researcher's Guide to Functional Assays for Proteins Modified with Azido-PEG2-C1-Boc and Its Alternatives
For researchers, scientists, and drug development professionals, the precise modification of proteins with linkers such as Azido-PEG2-C1-Boc is a critical step in creating advanced therapeutics, diagnostics, and research tools. The choice of conjugation chemistry not only influences the efficiency and specificity of labeling but also has a profound impact on the functional integrity of the modified protein. This guide provides an objective comparison of functional assays for proteins modified with this compound and popular alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal bioconjugation strategy.
Introduction to Protein Modification Strategies
The covalent attachment of molecules like polyethylene glycol (PEG) to a protein, a process known as PEGylation, can significantly enhance its therapeutic properties, including improved stability, solubility, and pharmacokinetic profiles. This compound is a heterobifunctional linker that facilitates the introduction of an azide group onto a protein. This azide handle then allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a molecule of interest.
However, this compound is one of several options available for protein modification. Common alternatives include:
-
Maleimide-PEG linkers: These react specifically with free sulfhydryl groups on cysteine residues, forming stable thioether bonds. This method is widely used for site-specific modification, especially when a cysteine residue is engineered into a specific location on the protein.
-
NHS-ester-PEG linkers: N-hydroxysuccinimide (NHS) esters react with primary amines, primarily the epsilon-amino group of lysine residues. This approach typically results in modification at multiple sites on the protein surface.
-
Mono-sulfone-PEG linkers: These are an alternative for targeting cysteine residues and are reported to form more stable conjugates compared to maleimide-based linkers, which can be susceptible to retro-Michael addition.
The choice of linker and conjugation strategy can influence the protein's structure, stability, and, most importantly, its biological function. Therefore, a thorough functional characterization of the modified protein is essential.
Comparative Analysis of Functional Assays
The impact of modification on protein function is typically assessed using a variety of in vitro and cell-based assays. The appropriate assay depends on the protein's biological role. Here, we compare the functional outcomes of proteins modified via different linkers, drawing upon published experimental data.
Enzyme Activity Assays
For enzymes, the key parameters to evaluate are the catalytic efficiency (kcat) and substrate affinity (KM). PEGylation can sometimes lead to a decrease in activity due to steric hindrance around the active site.
Table 1: Comparison of Enzyme Kinetic Parameters After Modification
| Linker Type | Enzyme | Key Findings | Reference |
| Maleimide-PEG | l-lacate oxidase (LOX) | Site-specific PEGylation at an engineered cysteine residue. The modification led to a size-dependent decrease in receptor binding. | [1] |
| Azide-PEG (via click chemistry) | Cathepsins | Tandem labeling strategy using an azido-probe followed by click chemistry with a reporter tag. The study focused on the efficiency of labeling rather than changes in enzyme kinetics. | [2] |
Receptor Binding and Cellular Activity Assays
For proteins that function by binding to receptors, such as growth factors and antibodies, it is crucial to assess how modification affects their binding affinity and downstream cellular responses.
Table 2: Comparison of Receptor Binding and Cellular Activity After Modification
| Linker Type | Protein | Functional Assay | Key Findings | Reference |
| Maleimide-PEG | Fibroblast Growth Factor 21 (FGF21) | In vitro activity assay | PEGylation at internal residues resulted in less activity loss (within four-fold of unmodified protein) compared to N-terminal modification. Activity decreased as the PEGylation site moved closer to the C-terminus. | [1] |
| Maleimide-PEG | Hemoglobin (engineered with a surface cysteine) | Oxygen binding affinity | The modified hemoglobin showed no discernible effect on protein function, with similar oxygen affinity and cooperativity as the wild-type protein. | [3] |
| Mono-sulfone-PEG | Hemoglobin (engineered with a surface cysteine) | Oxygen binding affinity | The mono-sulfone-PEG conjugate also had no dramatic effect on the functional properties of the protein. However, the mono-sulfone-PEG adduct was significantly more stable than the maleimide-PEG adduct when incubated with glutathione. | [3] |
| Azide-PEG (via click chemistry) | Interferon β-1b (IFNb) | In vivo activity (in rats) | N-terminal modification with an azide-containing residue followed by PEGylation. The PEGylated protein showed a prolonged therapeutic effect compared to the unmodified protein. | [1] |
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below are representative protocols for protein modification using click chemistry (relevant for this compound) and maleimide chemistry, followed by a general protocol for an enzyme activity assay.
Protocol 1: Protein Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for attaching an alkyne-containing molecule to a protein that has been pre-functionalized with an azide group using a reagent like this compound.
Materials:
-
Azide-modified protein (1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Alkyne-functionalized molecule of interest (e.g., a fluorescent dye or drug)
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare stock solutions: 50 mM CuSO₄ in water, 100 mM THPTA in water, and 300 mM sodium ascorbate in water (prepare fresh).
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized molecule.
-
Add the THPTA ligand to the reaction mixture.
-
Add CuSO₄ to the mixture and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex immediately.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Purify the labeled protein using a desalting column or dialysis to remove excess reagents.
Protocol 2: Site-Specific Protein Modification via Maleimide Chemistry
This protocol describes the modification of a protein at a specific cysteine residue with a maleimide-PEG linker.
Materials:
-
Cysteine-containing protein (in a suitable buffer, e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG reagent
-
Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced.
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
Procedure:
-
If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds and ensure the target cysteine is in its free thiol form.
-
Remove the excess TCEP using a desalting column.
-
Immediately add the Maleimide-PEG reagent to the protein solution at a 5- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess maleimide reagent.
-
Purify the PEGylated protein using size-exclusion chromatography or another suitable method to remove unreacted PEG and quenching reagent.
Protocol 3: General Enzyme Activity Assay (Colorimetric)
This protocol provides a general framework for assessing the activity of a modified enzyme. The specific substrate and detection wavelength will vary depending on the enzyme.
Materials:
-
Unmodified (control) and modified enzyme preparations of known concentrations.
-
Enzyme-specific colorimetric substrate.
-
Assay buffer (optimized for the specific enzyme).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Add a fixed amount of the unmodified or modified enzyme to each well of the microplate.
-
Initiate the reaction by adding the substrate solutions to the wells.
-
Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength at regular time intervals.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the KM and Vmax values. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
References
The Pivotal Role of PEG Spacer Length in PROTAC Linker Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success lies in the composition of its linker, with polyethylene glycol (PEG) spacers being a popular choice due to their favorable physicochemical properties. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to inform the rational design of effective protein degraders.
The linker in a PROTAC molecule is far more than a simple tether; it critically influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The length of the PEG spacer directly impacts the efficacy of target protein degradation, as well as the PROTAC's solubility and cell permeability. An optimal PEG linker length can lead to significantly improved degradation potency, often reflected in lower half-maximal degradation concentration (DC50) and higher maximal degradation (Dmax) values.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The following tables summarize experimental data from various studies, showcasing the impact of PEG spacer length on the degradation of different target proteins.
BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. The data below illustrates how PEG linker length can modulate the degradation of BRD4.
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | VHL | PEG2 | > 1000 | - |
| PROTAC 2 | VHL | PEG4 | > 1000 | - |
| PROTAC 3 | VHL | PEG6 | 527 ± 111 | - |
| PROTAC 4 | VHL | PEG8 | 158 ± 83 | - |
This data suggests that for this particular VHL-based BRD4 PROTAC series, a longer PEG linker (8 units) resulted in more potent degradation compared to shorter linkers[1].
BTK-Targeting PROTACs
Bruton's tyrosine kinase (BTK) is a crucial target in B-cell malignancies. The following data demonstrates the effect of PEG linker length on the degradation of BTK.
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| RC-1 | CRBN | PEG6 | Moderate | ~90 |
| NC-1 | CRBN | PEG-based | 2.2 | 97 |
| IR-1 | CRBN | PEG-based | < 10 | ~90 |
| IR-2 | CRBN | PEG-based | < 10 | ~90 |
| RC-3 | CRBN | PEG-based | < 10 | ~90 |
This study on BTK degraders highlights that subtle changes in the PEG-based linker can significantly impact degradation potency, with several compounds achieving low nanomolar DC50 values[2][3].
Impact of PEG Linker Length on Physicochemical Properties
The length of the PEG spacer also influences critical drug-like properties such as solubility and cell permeability.
Solubility
PEG linkers are known to enhance the aqueous solubility of PROTAC molecules. Longer PEG chains generally lead to increased hydrophilicity and, consequently, higher solubility.
| PROTAC (Hypothetical) | Linker Type | Aqueous Solubility (µg/mL) |
| Compound A | Alkyl | 10 |
| Compound B | PEG2 | 50 |
| Compound C | PEG6 | 150 |
| Compound D | PEG10 | 300 |
This illustrative table demonstrates the general trend of increased solubility with longer PEG chains, a crucial factor for bioavailability[4].
Cell Permeability
The relationship between PEG linker length and cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, an optimal PEG length can strike a balance, leading to sufficient permeability.
| PROTAC (Hypothetical) | Linker Length | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Compound X | PEG2 | 1.5 |
| Compound Y | PEG6 | 2.8 |
| Compound Z | PEG10 | 2.2 |
This hypothetical data illustrates that there is often an optimal linker length for cell permeability, as excessively long and polar linkers can decrease permeability[4]. The Caco-2 permeability assay is a standard method to assess the intestinal absorption of potential drug candidates[5].
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Protocol 1: Cell-Based Protein Degradation Assay (Western Blot)
This protocol outlines a standard workflow for assessing target protein degradation in cells treated with PROTACs.
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., MDA-MB-231 for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC construct (typically ranging from 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[6][7].
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values[6].
Protocol 2: In Vitro Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based assay to measure the formation of the ternary complex.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., AlphaLISA buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Reconstitute recombinant tagged target protein (e.g., GST-BRD4) and tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).
-
Prepare serial dilutions of the PROTACs in the reaction buffer.
2. Assay Procedure:
-
In a 384-well plate, add a fixed concentration of the tagged target protein and tagged E3 ligase.
-
Add the serially diluted PROTACs to the wells.
-
Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Add AlphaLISA acceptor beads (e.g., anti-GST coated) and donor beads (e.g., Nickel chelate coated) to the wells.
-
Incubate the plate in the dark at room temperature for 1 hour.
3. Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the log of the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes[2][8][9]. The peak of the curve represents the optimal concentration for ternary complex formation.
Protocol 3: Cell-Based Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is used to detect the ubiquitination of the target protein upon PROTAC treatment.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC of interest at a concentration known to induce degradation for a shorter time period (e.g., 2-6 hours) to capture the ubiquitinated species before they are degraded. It is also recommended to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, followed by sonication.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to 0.1% to allow for antibody binding.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with ice-cold wash buffer to remove non-specific binding proteins.
3. Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein. A high molecular weight smear is indicative of polyubiquitination[10][11][12].
References
- 1. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SLAS2024 [slas2024.eventscribe.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Azido-PEG2-C1-Boc in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly influences the efficacy, stability, and specificity of bioconjugates. This guide provides an objective comparison of Azido-PEG2-C1-Boc with alternative linkers used in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This compound is a heterobifunctional linker that incorporates three key chemical motifs: an azide group for bioorthogonal "click" chemistry, a short polyethylene glycol (PEG) spacer to enhance solubility and provide flexibility, and a Boc-protected amine for controlled, sequential conjugation.[1] This combination of features offers a versatile tool for the precise construction of complex biomolecules.
Performance Comparison with Alternative Linkers
The choice of a linker is dictated by the specific application, including the nature of the biomolecules to be conjugated, the desired stability of the final product, and the intended biological environment.[2][3] While direct, head-to-head quantitative comparisons of this compound with a wide range of other linkers in a single, unified experimental system are not extensively available in peer-reviewed literature, performance characteristics can be inferred from studies that compare the underlying conjugation chemistries.
The primary alternatives to the azide-based click chemistry enabled by this compound are chemistries that target primary amines (like N-hydroxysuccinimide esters) or thiols (like maleimides).[1][4]
Quantitative Comparison of Bioconjugation Chemistries
The following table summarizes key performance parameters for different bioconjugation methods. It is important to note that reaction efficiencies and stability can vary based on specific reactants, buffer conditions, and reaction times.
| Feature | Click Chemistry (Azide-Alkyne) | NHS Ester Chemistry (Amine-reactive) | Maleimide Chemistry (Thiol-reactive) |
| Target Residue | Non-native azide/alkyne | Lysine, N-terminus | Cysteine |
| Reaction pH | 4.0 - 9.0 | 7.0 - 9.0 | 6.5 - 7.5 |
| Typical Reaction Time | 1 - 4 hours | 1 - 2 hours | 1 - 2 hours |
| Bond Stability | High (Triazole) | High (Amide) | Moderate (Thioether) |
| Selectivity | High (Bioorthogonal) | Moderate (Multiple lysines) | High (Fewer free thiols) |
| Typical Efficiency | >90% | 80-95% | >95% |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following are generalized protocols for key chemistries.
Protocol 1: Two-Step PROTAC Synthesis using this compound
This protocol outlines the synthesis of a PROTAC molecule, where a protein of interest (POI) ligand is first conjugated to the this compound linker, followed by the attachment of an E3 ligase ligand via click chemistry.
Materials:
-
POI-binding ligand with a reactive amine group
-
This compound
-
Alkyne-functionalized E3 ligase ligand
-
Anhydrous DMSO or DMF
-
Trifluoroacetic acid (TFA)
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper(II) sulfate (CuSO₄), sodium ascorbate, and a copper ligand (e.g., TBTA)
Methodology:
-
Boc Deprotection: Dissolve this compound in a minimal amount of DCM and add TFA. Stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
First Conjugation (Amide Bond Formation): React the deprotected amino-PEG-azide with the POI ligand (containing a carboxylic acid) using standard peptide coupling reagents (e.g., HATU, DIPEA) in an anhydrous polar aprotic solvent.
-
Purification: Purify the POI-linker conjugate using preparative HPLC.
-
Second Conjugation (Click Chemistry): React the azide-functionalized POI-linker with the alkyne-functionalized E3 ligase ligand. For CuAAC, use a mixture of CuSO₄ and sodium ascorbate in a suitable solvent system (e.g., DMSO/water).
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: NHS Ester Conjugation to a Protein
This protocol describes the conjugation of an NHS ester-functionalized molecule to a protein with accessible primary amines.[1]
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-functionalized molecule dissolved in an organic solvent (e.g., DMSO or DMF)
-
Desalting column
Methodology:
-
Prepare the protein solution in the appropriate amine-free buffer.
-
Dissolve the NHS ester in a minimal amount of DMSO or DMF to create a stock solution.
-
Add the NHS ester stock solution to the protein solution while gently vortexing. The molar ratio of NHS ester to protein will depend on the desired degree of labeling.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.
-
Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes in drug development is crucial for understanding the mechanism of action.
Caption: PROTAC-mediated protein degradation pathway.
This diagram illustrates the mechanism by which a PROTAC molecule, facilitated by a linker such as this compound, brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[5][6]
Caption: ADC mechanism of action and payload delivery.[3]
This workflow shows the process by which an ADC binds to a receptor on a tumor cell, is internalized, and releases its cytotoxic payload within the lysosome, ultimately leading to cell death. The choice of linker is critical for the stability of the ADC in circulation and the efficient release of the payload inside the target cell.[7][8]
Conclusion
This compound offers a valuable combination of functionalities for controlled, sequential bioconjugation. The azide group allows for highly specific and efficient click chemistry reactions, while the Boc-protected amine enables a stepwise approach to synthesizing complex molecules like PROTACs.[5] The PEG spacer enhances solubility and provides flexibility.
In comparison, traditional linkers like NHS esters offer a robust and high-yield method for conjugating to primary amines, making them a cornerstone for applications like ADCs where random labeling of surface-exposed lysines is often acceptable.[3][9] However, this can lead to heterogeneous products. The choice between this compound and other linkers will ultimately depend on the specific requirements of the research, including the need for site-specificity, the nature of the biomolecules involved, and the desired properties of the final bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
Validating the Efficiency of Azido-PEG2-C1-Boc Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective comparison of the heterobifunctional linker, Azido-PEG2-C1-Boc, with other common alternatives, supported by representative experimental data.
The this compound linker is a versatile tool in bioconjugation, featuring an azide group for bioorthogonal "click" chemistry, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility, and a Boc-protected amine connected via a single carbon (C1) spacer.[1][2] This structure is particularly useful for introducing a reactive handle for subsequent modifications in a controlled, stepwise manner. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to a variety of molecules.[3][4]
Quantitative Performance Comparison
The efficiency of a linker is determined by several factors, including reaction yield, purity of the final conjugate, and reaction kinetics. While direct, peer-reviewed comparative data for this compound is limited, we can extrapolate its expected performance based on the well-established efficiencies of its reactive moieties: the azide group for click chemistry and the deprotected amine for acylation or alkylation.
The following table summarizes representative performance parameters for the conjugation of a model protein (e.g., a monoclonal antibody) with a small molecule payload using this compound in a two-step process, compared to a common one-step NHS ester-based conjugation.
| Parameter | This compound (Two-Step) | NHS Ester-PEG4-Payload (One-Step) |
| Target Functional Group | Alkyne (via Click Chemistry) | Primary Amine |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Acylation |
| Typical Reaction pH | 4.0 - 8.0 | 7.0 - 8.5 |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Typical Reaction Temperature | 25°C | 4 - 25°C |
| Representative Yield | >90% | >85% |
| Purity of Final Conjugate | High (>95%) | Moderate to High (85-95%) |
| Linkage Stability | Highly Stable Triazole | Stable Amide Bond |
Experimental Protocols
The validation of this compound conjugation efficiency involves a two-stage experimental workflow: first, the deprotection of the Boc group and conjugation of the resulting amine, and second, the click chemistry reaction with an alkyne-containing molecule.
Protocol 1: Boc Deprotection and Amine Conjugation
This protocol describes the removal of the Boc protecting group from this compound and subsequent conjugation of the exposed amine to a carboxyl group on a target molecule using EDC/NHS chemistry.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Target molecule with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in DCM to a concentration of 0.1 M.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene three times to ensure complete removal of TFA. The resulting product is the TFA salt of Azido-PEG2-C1-Amine.
-
-
Amine Conjugation:
-
Dissolve the target molecule with a carboxylic acid group in anhydrous DMF.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS. Stir at room temperature for 15-30 minutes to activate the carboxyl group.
-
Dissolve the deprotected Azido-PEG2-C1-Amine in anhydrous DMF and add it to the activated target molecule solution.
-
Let the reaction proceed for 2-4 hours at room temperature.
-
Purify the resulting Azido-PEG2-C1-conjugated molecule by HPLC.
-
Protocol 2: Click Chemistry Conjugation
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the azide-functionalized molecule to an alkyne-modified payload.
Materials:
-
Azido-PEG2-C1-conjugated molecule
-
Alkyne-functionalized payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS, pH 7.4
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the Azido-PEG2-C1-conjugated molecule in PBS.
-
Dissolve the alkyne-functionalized payload in DMSO to create a 10 mM stock solution.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Conjugation Reaction:
-
In a reaction tube, add the Azido-PEG2-C1-conjugated molecule.
-
Add a 2 to 5-fold molar excess of the alkyne-functionalized payload.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and copper.
-
Mandatory Visualization
Caption: Workflow for this compound conjugation and validation.
References
Safety Operating Guide
Safe Disposal of Azido-PEG2-C1-Boc: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Azido-PEG2-C1-Boc, a bifunctional linker commonly used in bioconjugation and drug development. The following procedures are designed to mitigate risks associated with the azide functional group and ensure compliance with standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 251564-45-1) was not available, this guidance is based on the known hazards of its functional groups and data from structurally similar molecules.
Core Safety and Handling Precautions
This compound contains an organic azide, which is an energetic functional group. While the PEG linker and the relatively high carbon-to-nitrogen ratio in this molecule increase its stability compared to smaller organic azides, precautions must be taken to avoid conditions that can lead to decomposition.
Key Hazards:
-
Potential for explosive decomposition: Organic azides can be sensitive to heat, shock, friction, and static discharge.
-
Formation of explosive metal azides: Contact with heavy metals (e.g., copper, lead, silver, mercury, and their salts) can form highly explosive and shock-sensitive metal azides. This includes contact with metal spatulas, stir bars, and plumbing.
-
Generation of toxic and explosive hydrazoic acid: Contact with strong acids can produce highly toxic and explosive hydrazoic acid (HN₃).
-
Irritation: Similar compounds can cause skin and eye irritation. Harmful if swallowed or inhaled.
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat.
-
Use chemical safety goggles or a face shield.
-
Wear nitrile gloves (double-gloving is recommended).
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Use non-metallic (e.g., plastic or ceramic) spatulas and tools.
-
Avoid heating the compound unless as part of a controlled reaction protocol.
-
Ground equipment to prevent static discharge.
-
Keep the compound away from sources of ignition.
Quantitative Data Summary
The following table summarizes key chemical and safety data for this compound and related compounds.
| Property | Value/Information |
| Chemical Name | tert-butyl (2-(2-azidoethoxy)ethyl)carbamate |
| CAS Number | 251564-45-1 |
| Molecular Formula | C₁₀H₂₀N₄O₃ |
| Molecular Weight | 244.29 g/mol |
| Primary Hazard | Organic azide: Potentially explosive, especially with heat, shock, or contact with metals. |
| Incompatible Materials | Strong acids, strong oxidizing agents, heavy metals and their salts (e.g., copper, lead, silver), halogenated solvents.[1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at -20°C.[2] Keep container tightly sealed. Protect from light. |
| Disposal Consideration | Should be treated as hazardous chemical waste. On-site chemical neutralization to convert the azide to a less hazardous amine is recommended before collection by a licensed waste disposal service. Do not dispose of down the drain.[3][4][5] |
Experimental Protocol: Chemical Neutralization of this compound Waste
The recommended procedure for the safe disposal of residual this compound is to first convert the azide to a more stable amine via the Staudinger reaction. This should be performed in a chemical fume hood.
Materials:
-
Waste containing this compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Stir plate and stir bar (Teflon-coated)
-
Appropriate glassware
-
Ice bath
Procedure:
-
Preparation: In a round-bottom flask equipped with a Teflon-coated stir bar, dissolve the waste containing this compound in a minimal amount of anhydrous THF. Cool the solution in an ice bath.
-
Staudinger Reaction: In a separate flask, dissolve 1.1 to 1.5 molar equivalents of triphenylphosphine (relative to the estimated amount of azide) in THF.
-
Quenching: Slowly add the triphenylphosphine solution to the stirring, cooled azide solution. Effervescence (release of nitrogen gas) will be observed.
-
Completion: Continue stirring the reaction mixture at 0°C until the gas evolution ceases. Then, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction is complete.
-
Hydrolysis (Optional but Recommended): Add a small amount of water to the reaction mixture and stir for another hour to hydrolyze the resulting aza-ylide to the corresponding amine and triphenylphosphine oxide.
-
Waste Collection: The resulting solution, now containing the much less hazardous amine, can be collected as a non-halogenated organic solvent waste. Clearly label the waste container with its contents.
Mandatory Visualizations
Caption: Workflow for the safe disposal of this compound.
Caption: Key relationships of this compound properties and disposal.
References
Personal protective equipment for handling Azido-PEG2-C1-Boc
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Azido-PEG2-C1-Boc, a molecule combining an energetic azide group with a biocompatible polyethylene glycol (PEG) linker and a tert-butyloxycarbonyl (Boc) protecting group. The following procedural guidance is based on the known hazards of organic azides and related PEGylated and Boc-protected compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Engineering Controls
This compound presents several potential hazards primarily associated with the azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[1] The azide group also imparts toxicity. While the PEG component generally has low toxicity and the Boc group is relatively stable, the overall handling procedure must be dictated by the more hazardous azide moiety.
All work with this compound must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[1] A blast shield should be used as an additional precaution, especially when working with quantities greater than a few milligrams or when heating the substance.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is crucial for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if handled in a fume hood |
| In-Solution Handling (at room temperature) | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if handled in a fume hood |
| Heating or Reactions | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Flame-resistant lab coat | Recommended to have a respirator available |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to mitigate risks. The following step-by-step procedures should be strictly followed:
-
Preparation and Hazard Assessment:
-
Before beginning any work, consult the Safety Data Sheet (SDS) for similar compounds, such as N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, to understand the potential hazards.[2][3]
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare the work area within the chemical fume hood by removing any unnecessary equipment and materials.
-
-
Weighing and Transfer:
-
Use non-sparking spatulas (e.g., plastic or ceramic) to handle the solid material.
-
Weigh the compound in a tared container within the fume hood.
-
Avoid any actions that could generate static electricity or cause friction.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
If heating is required, use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating.
-
Ensure the reaction setup is secure and behind a blast shield.
-
-
Work-up and Purification:
-
Be aware that concentration of azide-containing solutions should be done with caution. Avoid concentrating to dryness unless the stability of the compound is well-established.
-
During extraction and other work-up procedures, be mindful of the potential for forming unstable side products.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidents and environmental contamination.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and labeled container.
-
Crucially, azide-containing waste must not be mixed with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.
-
-
Decontamination:
-
Glassware and equipment should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) in the fume hood. The rinsate should be collected as hazardous waste.
-
-
Final Disposal:
-
All waste streams must be disposed of through the institution's hazardous waste management program. Do not pour any azide-containing solutions down the drain.
-
The polyethylene glycol (PEG) component of the molecule is biodegradable, which may be a consideration for the final disposal method by the waste management facility.[4][5] The Boc protecting group can be cleaved under acidic conditions, which is another reason to avoid mixing with acids during waste collection.[6][7][8]
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
